ML367
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-pyridin-4-ylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N4/c20-15-6-5-13(11-16(15)21)23-19-14-3-1-2-4-17(14)24-18(25-19)12-7-9-22-10-8-12/h1-11H,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPYNNJXARHGAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NC4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of ML367: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML367 is a novel small molecule probe that has been identified as a potent inhibitor of the stabilization of ATPase Family, AAA Domain Containing 5 (ATAD5).[1][2][3] ATAD5 plays a critical role in the DNA damage response (DDR) by acting as the unloader for Proliferating Cell Nuclear Antigen (PCNA) from chromatin. By destabilizing ATAD5, this compound disrupts the normal DNA repair process, leading to the suppression of general DNA damage responses, including the phosphorylation of Replication Protein A 32 (RPA32) and Checkpoint Kinase 1 (CHK1) following UV irradiation.[1][4][5] This guide provides a comprehensive overview of the mechanism of action of this compound, including its quantitative effects, detailed experimental protocols for its characterization, and a visual representation of its impact on the DNA damage signaling pathway.
Introduction to this compound and its Target: ATAD5
ATAD5, also known as ELG1 in yeast, is a key component of the DNA replication and repair machinery. It forms an RFC-like complex (RLC) that is responsible for unloading PCNA from DNA. PCNA is a homotrimeric ring-shaped protein that encircles DNA and acts as a sliding clamp to recruit various proteins involved in DNA synthesis and repair. The timely removal of PCNA by ATAD5 is crucial for the proper termination of these processes and for maintaining genomic stability.
This compound was discovered through a quantitative high-throughput screening campaign aimed at identifying small molecules that destabilize ATAD5.[5] It serves as a valuable chemical probe to investigate the cellular functions of ATAD5 and to explore its therapeutic potential, particularly in the context of cancer.
Quantitative Data Summary
The inhibitory activity of this compound on ATAD5 stabilization has been quantified in cell-based assays. The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line | Assay Condition | Reference |
| IC50 | 1.2 µM | ATAD5-Luc Reporter Cell Line | ATAD5 Destabilizer Screen | [4] |
Note: The IC50 value represents the concentration of this compound required to achieve 50% of the maximum inhibition of ATAD5 stabilization in the specified assay.
Mechanism of Action of this compound
This compound exerts its biological effects by directly leading to the destabilization of the ATAD5 protein.[1][4] This destabilization disrupts the normal function of the ATAD5-RLC in unloading PCNA from the chromatin. The accumulation of PCNA on the DNA can interfere with the downstream processes of DNA repair and replication fork progression.
A key consequence of this compound's activity is the suppression of the DNA damage response (DDR) pathway. Specifically, this compound has been shown to inhibit the phosphorylation of RPA32 and CHK1, which are critical signaling events triggered by DNA damage, such as that induced by UV irradiation.[1][4][5]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound in the context of UV-induced DNA damage.
Caption: this compound's mechanism of action in the DNA damage response pathway.
Experimental Protocols
This section details the key experimental methodologies used to characterize the mechanism of action of this compound.
ATAD5 Destabilizer Screen (Primary Assay)
This assay was designed to identify compounds that decrease the levels of ATAD5 protein.
-
Cell Line: A stable HEK293 cell line expressing an ATAD5-luciferase fusion protein (ATAD5-Luc).
-
Assay Principle: The luciferase reporter allows for a quantitative measurement of ATAD5 protein levels. A decrease in luminescence indicates destabilization of the ATAD5-luciferase fusion protein.
-
Protocol:
-
ATAD5-Luc cells are seeded into 1536-well microplates.
-
Compounds, including this compound, are added to the wells at various concentrations.
-
The cells are co-treated with a DNA damaging agent, such as 5-fluorouridine (5-FUrd), to induce the stabilization of ATAD5.
-
The plates are incubated for 16 hours at 37°C.
-
A luciferase substrate is added to each well.
-
Luminescence is measured using a plate reader.
-
The decrease in luminescence in the presence of a compound, compared to a DMSO control, indicates ATAD5 destabilization.
-
Western Blot for ATAD5 Stabilization
This secondary assay confirms the findings from the primary screen by directly visualizing ATAD5 protein levels.
-
Cell Line: HEK293T cells transiently transfected with a plasmid encoding FLAG-tagged ATAD5.
-
Protocol:
-
HEK293T cells are seeded and transfected with the FLAG-ATAD5 expression vector.
-
After 24-48 hours, the cells are treated with varying concentrations of this compound, with or without a DNA damaging agent (e.g., 5-FUrd).
-
Cells are incubated for 16 hours.
-
Whole-cell lysates are prepared using a suitable lysis buffer.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against the FLAG tag.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.
-
The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.
-
Analysis of RPA32 and CHK1 Phosphorylation
This assay assesses the functional consequence of this compound treatment on the DNA damage response signaling cascade.
-
Cell Line: A suitable human cell line, such as HeLa or U2OS.
-
Protocol:
-
Cells are seeded in culture dishes.
-
Cells are pre-treated with this compound or a vehicle control (DMSO) for a specified period.
-
DNA damage is induced by exposing the cells to UV radiation (e.g., 20-50 J/m² of UVC).
-
Cells are harvested at various time points post-irradiation.
-
Whole-cell lysates are prepared.
-
Western blotting is performed as described in section 4.2.
-
Primary antibodies specific for phosphorylated RPA32 (e.g., at Serine 33) and phosphorylated CHK1 (e.g., at Serine 345) are used.
-
Total RPA32 and CHK1 levels are also measured as controls.
-
Cell Viability Assay
This assay determines the cytotoxic effects of this compound on cancer cells.
-
Cell Line: Various cancer cell lines, including those with and without specific DNA repair defects (e.g., PARP1 knockout).
-
Assay Principle: A commercially available reagent, such as CellTiter-Glo®, is used to measure the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Protocol:
-
Cells are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a serial dilution of this compound.
-
The plates are incubated for a specified period (e.g., 48-72 hours).
-
The cell viability reagent is added to each well according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The results are typically normalized to a vehicle-treated control to determine the percentage of cell viability.
-
Logical Workflow for this compound Characterization
The following diagram outlines the logical workflow for the discovery and characterization of this compound as an ATAD5 stabilization inhibitor.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound is a specific and potent inhibitor of ATAD5 stabilization, making it an invaluable tool for studying the intricate processes of DNA replication and repair. Its ability to disrupt the DNA damage response by preventing the phosphorylation of key signaling proteins like RPA32 and CHK1 highlights the critical role of ATAD5 in maintaining genomic integrity. Further research into the effects of this compound, particularly in cancer cells with existing DNA repair deficiencies, may unveil novel therapeutic strategies that exploit synthetic lethal interactions. This guide provides a foundational understanding of this compound's mechanism of action to aid researchers and drug development professionals in their exploration of this promising chemical probe.
References
- 1. Molecular Mechanisms of Ultraviolet Radiation-Induced DNA Damage and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle arrest and apoptosis provoked by UV radiation-induced DNA damage are transcriptionally highly divergent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultraviolet - Wikipedia [en.wikipedia.org]
- 4. Deciphering UV-induced DNA Damage Responses to Prevent and Treat Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
ML367 as an Inhibitor of ATAD5 Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATAD5 (ATPase Family AAA Domain Containing 5) is a crucial protein involved in the DNA damage response (DDR), primarily recognized for its role in unloading Proliferating Cell Nuclear Antigen (PCNA) from chromatin. The stabilization of ATAD5 protein levels is a key event following DNA damage.[1][2] ML367 was identified as a first-in-class inhibitor of ATAD5 stabilization through a quantitative high-throughput screening (qHTS) campaign.[1] This small molecule probe presents a valuable tool for dissecting the intricacies of the DNA damage response and holds potential as a sensitizer for cancer therapies that target DNA repair pathways. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to ATAD5 and its Role in DNA Damage Response
ATAD5, the human homolog of the yeast Elg1 protein, is a key component of the RFC-like complex (RLC) that acts as a PCNA unloader.[3] PCNA is a homotrimeric ring-shaped protein that encircles DNA and acts as a sliding clamp, essential for the processivity of DNA polymerases during replication and repair. Following the completion of these processes, PCNA must be efficiently removed from the chromatin to prevent genomic instability.
Upon DNA damage, ATAD5 protein levels increase, not due to transcriptional upregulation, but through post-translational stabilization.[4] This stabilized ATAD5 is critical for the proper coordination of DNA repair. A key function of ATAD5 in the DDR is its involvement in the deubiquitination of PCNA.[5] In response to DNA lesions that stall replication forks, PCNA is monoubiquitinated, a modification that facilitates the switch from replicative to error-prone translesion synthesis (TLS) polymerases.[6][7] ATAD5, by recruiting deubiquitinating enzymes like USP1, ensures the timely removal of ubiquitin from PCNA, allowing for the termination of TLS and the resumption of high-fidelity DNA replication.[3] Dysregulation of ATAD5 function has been linked to genomic instability and tumorigenesis.
This compound: A Novel Inhibitor of ATAD5 Stabilization
This compound was discovered as a potent small molecule inhibitor of ATAD5 stabilization from a qHTS campaign of over 300,000 compounds.[1] It acts by blocking DNA damage responses, including the phosphorylation of RPA32 and CHK1, which are upstream events in the ATAD5 stabilization pathway.[2][4] By preventing the stabilization of ATAD5, this compound can sensitize cancer cells, particularly those with deficiencies in other DNA repair pathways (e.g., PARP1-deficient cells), to DNA damaging agents.[1][8]
Mechanism of Action
This compound does not directly bind to and inhibit ATAD5. Instead, it appears to function upstream in the DNA damage signaling cascade. The stabilization of ATAD5 is a consequence of the activation of the ATR-CHK1 pathway in response to replication stress. This compound has been shown to inhibit the phosphorylation of CHK1 and its downstream target RPA32, suggesting that it may interfere with the activity of ATR or other upstream kinases. By blocking this signaling pathway, this compound prevents the downstream stabilization of ATAD5.
Mechanism of this compound Action
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Assay | Reference |
| IC50 | 1.2 µM | ATAD5 Destabilizer Screen (qHTS) | [1] |
| Cell Line | U2OS cells stably expressing ATAD5-luciferase | ATAD5 Destabilizer Screen (qHTS) | [1] |
| Agonist | 10 µM 5-Fluorouridine (5-FUrd) | ATAD5 Destabilizer Screen (qHTS) | [1] |
Table 1: In Vitro Efficacy of this compound
| Parameter | Result | Cell Lines | Reference |
| Inhibition of FLAG-ATAD5 Stabilization | Dose-dependent inhibition | HEK293T | [1] |
| Inhibition of RPA32 Phosphorylation | Observed | - | [1] |
| Inhibition of CHK1 Phosphorylation | Observed | - | [1] |
| Growth Inhibition in DNA Repair Deficient Cells | Significant growth inhibition | PARP1, Lig3, Lig4, FancM, FancG, and Rad54b deficient cells | [1] |
Table 2: Cellular Activity of this compound
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Quantitative High-Throughput Screening (qHTS) for ATAD5 Stabilization Inhibitors
This assay identifies compounds that inhibit the stabilization of ATAD5 induced by a DNA damaging agent.
References
- 1. Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput genotoxicity assay identifies antioxidants as inducers of DNA damage response and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-CHK1 (Ser345) Polyclonal Antibody (PA5-34625) [thermofisher.com]
- 5. Phospho-CHK1 (Ser345) Recombinant Monoclonal Antibody (PS01-17) (MA5-45974) [thermofisher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of ATAD5 in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The maintenance of genomic integrity is paramount for cellular function and organismal survival. The DNA damage response (DDR) is a complex network of signaling pathways that detects and repairs DNA lesions, thereby preventing the propagation of mutations that can lead to diseases such as cancer. Within this intricate network, the ATPase family AAA domain-containing protein 5 (ATAD5) has emerged as a critical regulator, primarily through its function as a proliferating cell nuclear antigen (PCNA) unloader. This technical guide provides an in-depth exploration of the multifaceted role of ATAD5 in the DDR, with a focus on its mechanisms of action, key protein interactions, and the implications of its dysfunction in disease. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of the signaling pathways governed by ATAD5, to serve as a comprehensive resource for researchers and professionals in the field of DNA repair and drug development.
Introduction: ATAD5 as a Guardian of the Genome
ATAD5, the human ortholog of the yeast Elg1 protein, is a crucial component of the DNA replication and repair machinery.[1] It forms an alternative Replication Factor C (RFC)-like complex (RLC), where it replaces the large RFC1 subunit and associates with the five smaller RFC subunits (RFC2-5).[2][3] The primary and most well-characterized function of the ATAD5-RLC is to unload the homotrimeric PCNA clamp from DNA.[2][3] This process is essential for the timely termination of DNA replication and various DNA repair processes.[1][3] Dysregulation of PCNA unloading due to ATAD5 deficiency leads to the persistence of PCNA on chromatin, which can interfere with downstream DNA metabolic processes and ultimately trigger genomic instability, a hallmark of cancer.[2][3]
Core Functions of ATAD5 in the DNA Damage Response
ATAD5's role in the DDR is multifaceted, extending beyond its canonical function in DNA replication. It is intimately involved in the response to various forms of DNA damage, including replication stress, oxidative damage, and DNA double-strand breaks (DSBs).
Replication Stress Response
Replication stress, characterized by the slowing or stalling of replication forks, is a major threat to genome stability. ATAD5 plays a critical role in mitigating this stress through several mechanisms:
-
PCNA Unloading and RAD51 Recruitment: Upon replication fork stalling, ATAD5 is recruited to the site of the stalled fork.[4] Its PCNA unloading activity is crucial for the subsequent recruitment of the RAD51 recombinase, a key protein in homologous recombination (HR)-mediated fork protection and restart.[4][5] The timely removal of PCNA by ATAD5 creates a conducive environment for RAD51 to bind to the stalled fork and promote its stabilization and eventual restart.[4][5]
-
Regulation of Fork Progression: Depletion of ATAD5 has been shown to inhibit the slowdown of replication fork progression that is typically induced by agents like hydroxyurea.[4][5] This suggests that ATAD5-mediated PCNA unloading is a necessary step for the proper remodeling of stalled forks.
Oxidative DNA Damage Repair
Reactive oxygen species (ROS) are a major source of endogenous DNA damage, leading to the formation of oxidized bases and single-strand breaks (SSBs). ATAD5 is involved in the repair of this type of damage through its role in base excision repair (BER) and SSB repair (SSBR).
-
Timely Termination of Repair Synthesis: In the context of oxidative damage, ATAD5 is recruited to the damage sites to unload PCNA after the completion of repair DNA synthesis.[6][7] Depletion of ATAD5 leads to prolonged retention of PCNA at the repair site, resulting in extended and aberrant repair synthesis.[6][8] This can lead to the accumulation of harmful repair intermediates and increased DNA breakage.[6][8]
Double-Strand Break Repair
DSBs are among the most cytotoxic forms of DNA damage. ATAD5 plays a role in the faithful repair of DSBs via homologous recombination.
-
Short-Range End Resection: ATAD5 is involved in the initial stages of HR, specifically in short-range end resection.[9][10][11] The unloading of PCNA by ATAD5 at DSB sites is a prerequisite for the completion of this process, which is necessary for the generation of 3' single-stranded DNA overhangs required for RAD51 loading and subsequent strand invasion.[9][10][11]
-
KU Complex Removal: The persistence of PCNA at DSB ends in ATAD5-depleted cells hinders the removal of the KU70/80 complex, a key factor in the competing non-homologous end joining (NHEJ) pathway.[9][10] This can lead to a shift towards more error-prone repair pathways.
Key Protein Interactions of ATAD5
ATAD5's function is mediated through a network of protein-protein interactions. Understanding these interactions is crucial for elucidating its role in the DDR.
-
PCNA: As the PCNA unloader, ATAD5 directly interacts with PCNA to facilitate its removal from DNA.[1][3]
-
RFC2-5: ATAD5 forms a stable complex with the small RFC subunits to constitute the ATAD5-RLC.[2]
-
RAD51: ATAD5 promotes the recruitment of RAD51 to stalled replication forks, although a direct interaction is still under investigation.[4][5]
-
UAF1-USP1 Complex: ATAD5 interacts with the UAF1-USP1 deubiquitinase complex to facilitate the deubiquitination of mono-ubiquitinated PCNA (Ub-PCNA), a key step in the translesion synthesis (TLS) pathway.[12][13]
-
BAZ1B: A more recently identified interactor, BAZ1B, a subunit of the BAZ1B-SMARCA5 chromatin-remodeling complex, modulates the deubiquitination of Ub-PCNA by regulating the ATAD5-UAF1 interaction.[14][15][16] This interaction prevents the premature deubiquitination of Ub-PCNA, thereby ensuring the proper completion of DNA lesion bypass.[14][15][16]
Quantitative Data on ATAD5 Function
The following tables summarize key quantitative findings from studies on ATAD5, providing a comparative overview of its impact on various cellular processes related to the DNA damage response.
| Parameter | Cell Line | Condition | Effect of ATAD5 Depletion | Fold Change/Percentage | Reference |
| Homologous Recombination (HR) Efficiency | U2OS | I-SceI induced DSB | Reduced HR frequency | ~50% reduction | [9] |
| Sensitivity to PARP Inhibitors (Olaparib) | A2780 | Clonogenic survival assay | Increased sensitivity | ~5-fold increased sensitivity | [17] |
| Sensitivity to PARP Inhibitors (Veliparib) | A2780 | Clonogenic survival assay | Increased sensitivity | ~5-times higher concentration needed for similar effect as olaparib | [17][18] |
| Chromatin-Bound PCNA | HEK293T | Normal growth | Accumulation of PCNA | ~3-4 fold increase | [19] |
| Replication Fork Speed | U2OS | Hydroxyurea treatment | Inhibition of fork slowing | N/A | [5] |
| Sister Chromatid Exchange (SCE) | U2OS-ATAD5AID | Auxin-mediated depletion | Increased spontaneous SCE | ~2-fold increase | [6] |
| H2O2 Sensitivity | U2OS-ATAD5AID | MTT assay | Increased sensitivity | Significant decrease in cell survival | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of ATAD5 in the DNA damage response.
Immunoprecipitation of ATAD5
This protocol is used to isolate ATAD5 and its interacting proteins from cell lysates.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold buffer X (100 mM Tris-HCl, 250 mM NaCl, 1 mM EDTA, 1% NP-40, 0.1 M PMSF) supplemented with phosphatase and protease inhibitors and Benzonase nuclease (250 U/mL).[20]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate to shear chromatin and centrifuge at high speed to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-ATAD5 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Pellet the beads by centrifugation and wash three times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and immunoblotting with antibodies against ATAD5 and suspected interacting partners.
-
Chromatin Fractionation for PCNA and ATAD5 Analysis
This protocol separates cellular proteins into soluble and chromatin-bound fractions to assess the levels of PCNA and ATAD5 on chromatin.
-
Cell Lysis and Fractionation:
-
Harvest cells and resuspend in Buffer A (100 mM NaCl, 300 mM Sucrose, 3 mM MgCl₂, 10 mM PIPES pH 6.8, 1 mM EGTA, 0.2% Triton X-100, supplemented with protease and phosphatase inhibitors).[19]
-
Incubate on ice for 5 minutes.
-
Centrifuge to separate the supernatant (soluble fraction) from the pellet (chromatin-containing fraction).
-
-
Chromatin Pellet Processing:
-
Wash the chromatin pellet with Buffer A.
-
Resuspend the pellet in RIPA buffer containing Benzonase nuclease and incubate on ice for 45 minutes with sonication to solubilize chromatin-bound proteins.[9]
-
Centrifuge to remove any remaining insoluble material.
-
-
Analysis:
DNA Fiber Analysis
This technique is used to visualize and quantify DNA replication dynamics at the single-molecule level.
-
Cell Labeling:
-
Pulse-label cells with a first thymidine analog (e.g., CldU) for a defined period (e.g., 20-30 minutes).
-
Wash the cells and then pulse-label with a second thymidine analog (e.g., IdU) for a similar duration. Treatment with DNA damaging agents can be performed before or during the labeling steps.
-
-
DNA Fiber Spreading:
-
Harvest a small number of cells (e.g., 1,000-5,000) and lyse them in a drop of spreading buffer (e.g., 0.5% SDS in 200 mM Tris-HCl pH 7.4, 50 mM EDTA) on a glass slide.
-
Tilt the slide to allow the DNA to spread down the slide, creating a stream of stretched DNA fibers.
-
-
Immunostaining and Visualization:
-
Fix the DNA fibers with a methanol/acetic acid solution.
-
Denature the DNA with HCl.
-
Block the slides and then incubate with primary antibodies specific for the incorporated thymidine analogs (e.g., anti-BrdU for CldU and another anti-BrdU for IdU that cross-reacts differently).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
-
Image Acquisition and Analysis:
-
Visualize the fibers using a fluorescence microscope.
-
Capture images and measure the length of the labeled tracks using image analysis software. This allows for the quantification of replication fork speed, origin firing, and fork stalling/restart events.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving ATAD5.
Caption: ATAD5 response to replication stress.
References
- 1. Is PCNA unloading the central function of the Elg1/ATAD5 replication factor C-like complex? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Atad5 RFC-like complex is the major unloader of proliferating cell nuclear antigen in Xenopus egg extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is PCNA unloading the central function of the Elg1/ATAD5 replication factor C-like complex? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATAD5 promotes replication restart by regulating RAD51 and PCNA in response to replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Timely termination of repair DNA synthesis by ATAD5 is important in oxidative DNA damage-induced single-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Timely termination of repair DNA synthesis by ATAD5 is important in oxidative DNA damage-induced single-strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short-range end resection requires ATAD5-mediated PCNA unloading for faithful homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Short-range end resection requires ATAD5-mediated PCNA unloading for faithful homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 13. Scholarworks@UNIST: A Novel Regulatory Mechanism in Ub-PCNA De-ubiquitination through the ATAD5-BAZ1B Interaction [scholarworks.unist.ac.kr]
- 14. ATAD5-BAZ1B interaction modulates PCNA ubiquitination during DNA repair [ideas.repec.org]
- 15. researchgate.net [researchgate.net]
- 16. ATAD5-BAZ1B interaction modulates PCNA ubiquitination during DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ATAD5 deficiency alters DNA damage metabolism and sensitizes cells to PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rupress.org [rupress.org]
- 20. ATAD5 suppresses centrosome over-duplication by regulating UAF1 and ID1 - PMC [pmc.ncbi.nlm.nih.gov]
The Function of ML367 in Genomic Instability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of ML367, a small molecule inhibitor of ATAD5 stabilization, and its role in promoting genomic instability. This document details the mechanism of action of this compound, its effects on key cellular pathways, and provides detailed protocols for relevant experimental assays.
Executive Summary
This compound is a potent chemical probe that induces genomic instability by inhibiting the stabilization of ATAD5 (ATPase Family AAA Domain Containing 5), a protein crucial for maintaining genome integrity. By destabilizing ATAD5, this compound disrupts the DNA damage response (DDR), sensitizing cancer cells, particularly those with pre-existing DNA repair deficiencies, to DNA damaging agents. This guide will explore the core functions of this compound, present quantitative data on its activity, and offer detailed methodologies for its study.
Mechanism of Action of this compound
This compound's primary mechanism of action is the destabilization of the TEL2 (Telomere maintenance 2) protein, which is an upstream regulator of ATAD5.[1] The destabilization of TEL2 leads to a subsequent decrease in the protein levels of ATAD5.[1] ATAD5 is a key component of the DNA replication and repair machinery, where it functions as a suppressor of genomic instability.[1]
ATAD5 is responsible for unloading the Proliferating Cell Nuclear Antigen (PCNA) clamp from DNA following the completion of DNA replication and repair. The timely removal of PCNA is critical for the proper progression of DNA metabolic processes. The inhibition of ATAD5 stabilization by this compound leads to the accumulation of PCNA on the chromatin, which can interfere with DNA replication and repair, ultimately leading to genomic instability.
Furthermore, this compound has been shown to block general DNA damage responses, including the phosphorylation of RPA32 and CHK1, which are critical mediators of the ATR-dependent DNA damage checkpoint.[1][2][3] This blockade of upstream DNA repair pathways contributes to the compound's ability to induce genomic instability.[1][2][3]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
| Target | Assay Type | IC50 / EC50 (µM) | Cell Line | Reference |
| ATAD5 | ATAD5 Destabilizer Screen | 1.2 | HEK293T | [1] |
| CMV-Luc Counter (cell-based) | Counterscreen | > 46 | HEK293T | [1] |
| Luc Counter (Biochemical) | Counterscreen | > 57 | N/A | [1] |
| Cell Type | Assay Type | Effect of this compound Treatment | Reference |
| PARP1-deficient cells | Colony Formation Assay | Significant growth inhibition | [1] |
| Lig3-deficient cells | Colony Formation Assay | Significant growth inhibition | [1] |
| Lig4-deficient cells | Colony Formation Assay | Significant growth inhibition | [1] |
| FancM-deficient cells | Colony Formation Assay | Significant growth inhibition | [1] |
| FancG-deficient cells | Colony Formation Assay | Significant growth inhibition | [1] |
| Rad54b-deficient cells | Colony Formation Assay | Significant growth inhibition | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound in promoting genomic instability.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
Western Blot for ATAD5, Phospho-RPA32, and Phospho-CHK1
This protocol describes the detection of protein level changes in response to this compound treatment.
Materials:
-
HEK293T cells (or other suitable cell lines)
-
FLAG-tagged ATAD5 expression vector (optional)
-
Lipofectamine 2000 (or other transfection reagent)
-
This compound
-
5-fluorouridine (5-FUrd) or UV transilluminator
-
Lysis buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% Nonidet P-40, 5 mM EDTA, protease and phosphatase inhibitors)
-
BCA or Bradford protein assay reagent
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-FLAG (if using tagged protein)
-
Anti-ATAD5
-
Anti-phospho-RPA32 (S4/S8)
-
Anti-phospho-CHK1 (S345)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293T cells in 6-well plates.
-
(Optional) Transfect cells with FLAG-tagged ATAD5 using Lipofectamine 2000 according to the manufacturer's protocol.
-
Allow cells to grow for 24-48 hours post-transfection.
-
Treat cells with varying concentrations of this compound for 16 hours. For DNA damage induction, co-treat with 10 µM 5-FUrd or expose to a controlled dose of UV radiation and allow to recover for a specified time before lysis.[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
Materials:
-
DNA repair proficient and deficient cell lines (e.g., PARP1 knockout)
-
This compound
-
Complete growth medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) in 6-well plates.
-
-
Drug Treatment:
-
Allow cells to attach overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubate the plates for 7-14 days, depending on the growth rate of the cell line, until visible colonies are formed in the control wells.
-
-
Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of crystal violet staining solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Gently wash the wells with water until the background is clear.
-
Allow the plates to air dry.
-
-
Colony Counting:
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Conclusion
This compound is a valuable tool for investigating the role of ATAD5 and the DNA damage response in maintaining genomic stability. Its ability to destabilize ATAD5 via TEL2 inhibition and block upstream DDR signaling makes it a potent sensitizer of cancer cells with defects in DNA repair pathways. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting the ATAD5 pathway in oncology.
References
- 1. Discovery of this compound, inhibitor of ATAD5 stabilization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of this compound, inhibitor of ATAD5 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
ML367: A Novel Probe in the Modulation of DNA Repair Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of ML367, a small molecule inhibitor of ATAD5 stabilization, and its implications for DNA repair pathways. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the mechanism of action of this compound and its potential therapeutic applications, particularly in oncology.
Introduction to this compound and ATAD5
DNA integrity is paramount for normal cellular function and organismal survival. Complex DNA damage response (DDR) pathways exist to recognize and repair various forms of DNA lesions.[1] A key protein involved in the DDR is the ATPase Family AAA Domain-Containing Protein 5 (ATAD5).[1][2] ATAD5 protein levels are observed to increase in response to DNA damage, playing a crucial role in maintaining genomic stability and acting as a tumor suppressor.[2][3]
This compound has been identified as a potent inhibitor of ATAD5 stabilization.[1][2] It is a low micromolar inhibitor that was discovered through a quantitative high-throughput screening campaign.[1][3] By destabilizing ATAD5, this compound presents a novel tool to investigate the intricacies of the DNA damage response and offers a potential therapeutic strategy for sensitizing cancer cells to DNA-damaging agents.[3]
Mechanism of Action of this compound
This compound's primary mechanism of action is the destabilization of the ATAD5 protein.[2][3] This activity disrupts the normal cellular response to DNA damage. Furthermore, this compound has been shown to impede general DNA damage responses, including the phosphorylation of RPA32 and CHK1, which are critical signaling events triggered by UV irradiation.[1][2][3] This suggests that this compound can obstruct DNA repair pathways that are upstream of ATAD5.[1][3]
A significant finding is that this compound sensitizes cells with a knock-out mutation of the PARP1 gene.[1][3] This synthetic lethality approach suggests that this compound could be particularly effective in treating cancers with deficiencies in the poly (ADP-ribose) polymerase 1 (PARP1)-dependent DNA repair pathway.[3]
Signaling Pathway Modulated by this compound
The DNA damage response is a complex signaling network. Upon DNA damage, sensor proteins activate transducer kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[4] These kinases then phosphorylate a multitude of downstream effector proteins that orchestrate cell cycle arrest, DNA repair, or apoptosis.[4][5] this compound's interference with RPA32 and CHK1 phosphorylation indicates its impact on the ATR signaling pathway, which is typically activated by single-strand DNA breaks and replication stress.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative findings from studies on this compound.
| Parameter | Value | Cell Line | Conditions | Reference |
| IC50 (ATAD5 Destabilization) | Low micromolar | - | In the presence of 10 µM 5-fluorouridine (5-FUrd) | [1][3] |
| Cytotoxicity Assay Concentration | Starting from 40 µM (serial dilutions) | HCT116, PARP-1 deficient cells | 48-hour treatment | [3] |
| Western Blot Treatment | Indicated amounts | HEK293T | 16-hour treatment, with/without 20 µM 5-FUrd | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound.
Materials:
-
HCT116 or other suitable cancer cell lines (including PARP-1 deficient variants)
-
96-well plates
-
Cell culture medium
-
This compound compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
Luminometer or spectrophotometer
Procedure:
-
Seed 1 x 104 cells per well in a 96-well plate.[3]
-
Allow cells to attach for 24 hours.[3]
-
Prepare serial dilutions of this compound, starting from a concentration of 40 µM.[3]
-
Add the compound dilutions to the respective wells.
-
Incubate the plates for 48 hours.[3]
-
Determine cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol, measuring luminescence.[3] Alternatively, an MTT assay can be performed.[6]
Western Blotting for ATAD5 Destabilization
This protocol is used to visualize and quantify the destabilization of ATAD5 protein levels following this compound treatment.
Materials:
-
HEK293T cells
-
FLAG-tagged ATAD5 expression vector
-
Lipofectamine 2000 (Life Technologies)
-
This compound compound
-
5-fluorouridine (5-FUrd)
-
Lysis buffer (50 mM Tris, pH 7.5, 150 mM NaCl, 1% Nonidet P-40, 5 mM EDTA, protease inhibitors)
-
SDS-PAGE gels (4–15% Tris-glycine)
-
PVDF membrane
-
Primary antibodies: anti-FLAG (HRP-conjugated), anti-tubulin
-
ECL Western Blotting Detection System (GE Healthcare)
-
ImageJ software for quantification
Procedure:
-
Transfect HEK293T cells with FLAG-tagged ATAD5 using Lipofectamine 2000.[3]
-
48 hours post-transfection, treat the cells with the desired concentrations of this compound for 16 hours, with or without 20 µM 5-FUrd.[3]
-
Lyse the cells in lysis buffer on ice for 30 minutes.[3]
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[3]
-
Block the membrane and probe with an HRP-conjugated anti-FLAG antibody to detect FLAG-ATAD5.[3]
-
Use an anti-tubulin antibody as a loading control.[3]
-
Detect protein bands using an ECL system.[3]
-
Quantify the band intensities of FLAG-ATAD5 and tubulin using ImageJ to determine the ratio of FLAG/Tubulin.[3]
Immunofluorescence for γH2AX Foci
This protocol is used to detect DNA double-strand breaks by visualizing the formation of γH2AX foci.
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139) (e.g., from Upstate, cat no. 05-636)
-
Fluorescently labeled secondary antibody (e.g., anti-mouse IgG FITC)
-
DAPI for counterstaining
-
Antifade mounting medium (e.g., Vectashield)
-
Fluorescence microscope
Procedure:
-
Fix cells on coverslips for 10-30 minutes at room temperature.[7][8]
-
Wash the cells three times with PBS.[8]
-
Permeabilize the cells for 30 minutes.[8]
-
Block for 30-60 minutes to prevent non-specific antibody binding.[8][9]
-
Incubate with the primary anti-γH2AX antibody (e.g., 1:200 to 1:800 dilution) overnight at 4°C or for 30 minutes at 37°C.[7][8]
-
Wash three times with PBS.[7]
-
Incubate with the fluorescently labeled secondary antibody (e.g., 1:200 dilution) for 30-120 minutes at room temperature, protected from light.[7][10]
-
Wash three times with PBS.[7]
-
Counterstain with DAPI for 10 minutes.[7]
-
Mount the coverslips on microscope slides using an antifade mounting medium.[11]
-
Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software like ImageJ.[7]
Conclusion and Future Directions
This compound is a valuable chemical probe for elucidating the role of ATAD5 in the DNA damage response. Its ability to sensitize PARP1-deficient cells highlights its potential as a targeted cancer therapeutic. Further research should focus on the in vivo efficacy of this compound and its combination with other DNA-damaging agents or PARP inhibitors. A deeper understanding of the precise molecular interactions of this compound and the full spectrum of its off-target effects will be crucial for its translation into clinical applications.
References
- 1. Discovery of this compound, inhibitor of ATAD5 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of this compound, inhibitor of ATAD5 stabilization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. abeomics.com [abeomics.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. crpr-su.se [crpr-su.se]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of Targeting ATAD5 with ML367: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the therapeutic potential of targeting ATPase Family AAA Domain Containing 5 (ATAD5), a key protein in the DNA damage response (DDR), with the small molecule inhibitor ML367. ATAD5 plays a critical role in unloading the Proliferating Cell Nuclear Antigen (PCNA) clamp from DNA, a crucial step for the proper termination of DNA replication and repair.[1][2] Dysregulation of this process is implicated in genomic instability and tumorigenesis.[1][2][3] this compound has been identified as an inhibitor of ATAD5 stabilization, leading to its degradation and consequently disrupting downstream DNA repair processes.[1][4][5] This guide provides an in-depth overview of the ATAD5 signaling pathway, the mechanism of action of this compound, quantitative data on its efficacy, and detailed experimental protocols for its investigation.
Introduction to ATAD5 in DNA Damage Response
ATAD5, the human homolog of the yeast Elg1 protein, is a crucial component of the DNA replication and repair machinery.[6] It forms an alternative Replication Factor C (RFC)-like complex (RLC) that is responsible for unloading PCNA from chromatin.[7] This unloading is essential for terminating DNA synthesis and allowing downstream processes to proceed correctly.[1][2]
Upon DNA damage, ATAD5 protein levels increase to facilitate the repair process.[1][4][5] Depletion of ATAD5 leads to the accumulation of PCNA on the chromatin, resulting in increased genomic instability, sensitivity to DNA damaging agents, and a potential dependency on other repair pathways, such as those involving Poly (ADP-ribose) polymerase (PARP).[7][8] This dependency creates a synthetic lethal vulnerability that can be exploited for therapeutic intervention in oncology.
This compound: A Small Molecule Inhibitor of ATAD5 Stabilization
This compound was discovered through a quantitative high-throughput screening campaign as a small molecule that inhibits the stabilization of ATAD5.[1][4] It has been shown to lead to the destabilization and subsequent degradation of the ATAD5 protein.[1][5] By reducing the levels of functional ATAD5, this compound effectively mimics the phenotype of ATAD5 depletion, leading to disruptions in the DNA damage response.
Notably, this compound has been observed to block general DNA damage responses, including the phosphorylation of RPA32 and CHK1, which are key kinases in the ATR-mediated DNA damage checkpoint pathway.[1][4][9] This suggests that this compound's effects may extend beyond simply targeting ATAD5, potentially impacting upstream signaling events in the DNA damage response cascade.
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| ATAD5-Luciferase Primary Screen | - | IC50 | 2.9 µM | [1] |
| Cell Viability | - | CC50 | > 46 µM | [1] |
| FLAG-ATAD5 Stabilization Inhibition | HEK293T | Concentration for significant inhibition | 10-40 µM | [1][9] |
Table 2: Physicochemical and ADME Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 334.34 g/mol | [1] |
| Log D | 1.58 | [1] |
| PAMPA Permeability | Good | [1][5] |
| Microsomal Stability (Human, Rat) | Moderate | [1] |
| Solubility (PBS) | Moderate | [1] |
Signaling Pathways and Experimental Workflows
ATAD5 in the PCNA Ubiquitination and Deubiquitination Pathway
ATAD5 is a central player in the regulation of PCNA's ubiquitination state, which is critical for determining the choice of DNA damage tolerance pathway. The following diagram illustrates the key interactions of ATAD5 in this process.
Experimental Workflow for Screening and Validation of ATAD5 Inhibitors
The discovery of this compound likely followed a systematic workflow common in drug discovery. The diagram below outlines a plausible experimental workflow for identifying and validating small molecule inhibitors of ATAD5 stabilization.
Experimental Protocols
Western Blot for ATAD5 Protein Levels
This protocol is for assessing the effect of this compound on ATAD5 protein levels in cultured cells.
-
Cell Culture and Treatment:
-
Seed HEK293T cells (or other suitable cell lines) in 6-well plates.
-
For overexpression studies, transiently transfect cells with a FLAG-tagged ATAD5 expression vector.[1]
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40 µM) for 16-24 hours.[1][9] To induce ATAD5 stabilization, a DNA damaging agent like 5-fluorouridine (5-FUrd) at 20 µM can be co-administered.[1]
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ATAD5 (or FLAG-tag) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
Normalize band intensities to a loading control like β-actin or GAPDH.
-
Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of cells treated with this compound, particularly in DNA repair-deficient backgrounds.
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cell line (e.g., wild-type and PARP1-knockout cells).
-
Seed a low number of cells (e.g., 200-500 cells) per well in 6-well plates.
-
-
Treatment:
-
Allow cells to attach for 24 hours.
-
Treat cells with various concentrations of this compound.
-
For combination studies, co-treat with a PARP inhibitor.
-
-
Colony Growth:
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Monitor colony growth and change the medium as needed.
-
-
Staining and Quantification:
-
Wash the colonies gently with PBS.
-
Fix the colonies with 4% paraformaldehyde or methanol for 10-15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash away the excess stain with water and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) manually or using an automated colony counter.
-
Immunoprecipitation of ATAD5
This protocol is for studying the protein-protein interactions of ATAD5.
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40) supplemented with protease and phosphatase inhibitors.[10]
-
Centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with an anti-ATAD5 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.
-
Analyze the eluates by Western blotting using antibodies against potential interacting partners.
-
Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of viability after treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere for 24 hours.
-
Treat cells with a serial dilution of this compound.
-
-
Assay Procedure:
-
After the desired incubation period (e.g., 48-72 hours), add MTT or MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the untreated control to determine the percentage of cell viability.
-
Plot the percentage of viability against the drug concentration to generate a dose-response curve and calculate the CC50 value.
-
Conclusion and Future Directions
Targeting ATAD5 with the small molecule inhibitor this compound presents a promising therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways. The ability of this compound to induce ATAD5 degradation and disrupt the DNA damage response highlights its potential as a tool for cancer therapy, especially in combination with agents like PARP inhibitors to exploit synthetic lethality.
Further research is warranted to fully elucidate the complete mechanism of action of this compound and its effects on various cancer types. Future studies should focus on:
-
In vivo efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.
-
Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to respond to ATAD5-targeted therapies.
-
Combination therapies: Exploring synergistic combinations of this compound with other DDR inhibitors and standard-of-care chemotherapies.
This technical guide provides a comprehensive resource for researchers and drug developers interested in exploring the therapeutic potential of targeting ATAD5 with this compound. The detailed protocols and pathway diagrams offer a solid foundation for further investigation into this novel anti-cancer strategy.
References
- 1. Discovery of this compound, inhibitor of ATAD5 stabilization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Intriguing Mystery of RPA Phosphorylation in DNA Double-Strand Break Repair | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, inhibitor of ATAD5 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. rupress.org [rupress.org]
- 7. addgene.org [addgene.org]
- 8. origene.com [origene.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ATAD5 suppresses centrosome over-duplication by regulating UAF1 and ID1 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of ML367 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML367, a potent and specific inhibitor of the ATPase family AAA domain-containing protein 5 (ATAD5), plays a critical role in the DNA damage response (DDR). While its primary characterization lies in the destabilization of ATAD5 and the sensitization of cancer cells to DNA damaging agents, emerging evidence from studies on ATAD5's function suggests a significant impact of its inhibition on cell cycle progression. This technical guide provides an in-depth analysis of the current understanding of how this compound, through the inhibition of ATAD5, influences the cell cycle, with a focus on S-phase progression. It is designed to be a valuable resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular pathways.
Introduction
The cell cycle is a fundamental and tightly regulated process that governs the duplication and division of cells. It is comprised of four distinct phases: Gap 1 (G1), DNA synthesis (S), Gap 2 (G2), and Mitosis (M). Checkpoints between these phases ensure the fidelity of DNA replication and chromosome segregation. Dysregulation of the cell cycle is a hallmark of cancer, making its components attractive targets for therapeutic intervention.
ATAD5 is a key protein involved in the DNA damage response, specifically in the unloading of the Proliferating Cell Nuclear Antigen (PCNA) clamp from DNA following replication and repair. By inhibiting the stabilization of ATAD5, this compound disrupts this crucial process, leading to downstream consequences for genome stability and cell cycle control. This guide will explore the mechanistic impact of this compound on cell cycle progression, drawing upon data from studies investigating the effects of ATAD5 depletion.
Core Mechanism: this compound and ATAD5 Inhibition
This compound is a small molecule inhibitor that leads to the destabilization of ATAD5. ATAD5 is a component of the RFC-like complex (RLC) that is responsible for unloading PCNA from the DNA. PCNA is a critical protein that acts as a sliding clamp, encircling the DNA and serving as a platform for the recruitment of various proteins involved in DNA replication and repair. The timely removal of PCNA by the ATAD5-containing complex is essential for the proper progression of DNA replication and the completion of DNA repair.
By inhibiting ATAD5 stabilization, this compound is inferred to cause the persistent association of PCNA with chromatin. This prolonged retention of PCNA can interfere with the normal progression of DNA replication forks and signal to the cell cycle machinery, leading to alterations in cell cycle phase distribution.
Quantitative Data on Cell Cycle Progression
While direct studies on this compound's effect on the cell cycle are limited, research on the impact of ATAD5 depletion provides valuable insights. The following table summarizes quantitative data from a study where HeLa cells were treated with siRNA targeting ATAD5, effectively mimicking the inhibitory action of this compound.
Table 1: Effect of ATAD5 Knockdown on Cell Cycle Distribution in HeLa Cells [1][2]
| Cell Cycle Phase | Control siRNA (%) | ATAD5 siRNA (%) |
| G1 | 54.5 | 42.1 |
| S | 23.7 | 38.2 |
| G2/M | 21.8 | 19.7 |
Data represents the mean percentage of cells in each phase from three independent experiments.[1][2]
These data clearly indicate that the depletion of ATAD5 leads to a significant accumulation of cells in the S phase, with a corresponding decrease in the G1 and G2/M populations. This suggests that the inhibition of ATAD5 function by this compound would likely result in an S-phase delay or arrest.
Experimental Protocols
To enable researchers to investigate the effects of this compound on cell cycle progression, this section provides detailed methodologies for key experiments.
Cell Culture and this compound Treatment
Cell Lines: HeLa or other cancer cell lines of interest.
Protocol:
-
Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates or 10 cm dishes to achieve 50-60% confluency at the time of treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (a typical starting range is 1-10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Flow Cytometry
Principle: This method quantifies the DNA content of individual cells to determine the percentage of the population in each phase of the cell cycle.[1][3][4]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
Protocol:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Proteins
Principle: This technique is used to detect and quantify the expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Materials:
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against cell cycle proteins (e.g., Cyclin A, Cyclin B1, CDK1, CDK2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the this compound-treated and control cells in RIPA buffer to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Visualizations
The inhibition of ATAD5 by this compound initiates a cascade of events that ultimately leads to S-phase delay. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Signaling Pathway of this compound-Induced S-Phase Delay
Caption: this compound inhibits ATAD5 stabilization, leading to S-phase delay.
Experimental Workflow for Cell Cycle Analysis
References
- 1. ATAD5 regulates the lifespan of DNA replication factories by modulating PCNA level on the chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Short-range end resection requires ATAD5-mediated PCNA unloading for faithful homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
Core Findings: ML367 as an Inhibitor of ATAD5 Stabilization
An In-depth Technical Guide on the Initial Studies of ML367 in HEK293T Cells
This guide provides a comprehensive overview of the initial research conducted on this compound in Human Embryonic Kidney 293T (HEK293T) cells. It is intended for researchers, scientists, and drug development professionals interested in the cellular mechanisms of this compound. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.
Initial studies have identified this compound as a small molecule inhibitor of ATAD5 (ATPase Family, AAA Domain Containing 5) stabilization.[1][2] ATAD5 is a crucial component of the DNA damage response, and its protein levels typically increase when DNA is damaged.[2] this compound has been shown to prevent this stabilization in HEK293T cells, suggesting its potential as a tool to study DNA repair mechanisms and possibly as a sensitizer for cancer therapies.[1][2]
Quantitative Data Summary
The primary quantitative data from the initial studies on this compound in HEK293T cells focuses on its ability to inhibit the stabilization of FLAG-tagged ATAD5. This effect was measured in the presence of the DNA damaging agent 5-fluorouridine (5-FUrd).
Table 1: Inhibition of FLAG-ATAD5 Stabilization by this compound in HEK293T Cells
| This compound Concentration (µM) | 5-FUrd (20 µM) | Relative FLAG-ATAD5 Protein Level (%) |
| 0 | - | Baseline |
| 0 | + | 100 |
| 1.25 | + | Decreased |
| 2.5 | + | Decreased |
| 5 | + | Decreased |
| 10 | + | Significantly Decreased |
| 20 | + | Significantly Decreased |
Note: The qualitative descriptions of "Decreased" and "Significantly Decreased" are based on the graphical data presented in the source material. For precise percentages, refer to the original publication.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the initial characterization of this compound in HEK293T cells.
HEK293T Cell Culture and Maintenance
HEK293T cells are a derivative of the HEK293 cell line and are widely used in biological research due to their reliable growth and high transfectability.[3]
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
Subculturing: When cells reach 80-90% confluency, they are passaged. The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Cells are then detached using a brief incubation with a trypsin-EDTA solution. The trypsin is neutralized with complete growth medium, and the cells are centrifuged, resuspended in fresh medium, and seeded into new culture vessels.[4][5]
FLAG-ATAD5 Transfection and Western Blotting
To assess the cellular activity of this compound, a secondary assay was developed using HEK293T cells.[1]
-
Transfection: HEK293T cells were transfected with a plasmid encoding FLAG-tagged ATAD5 using Lipofectamine 2000, following the manufacturer's protocol.[1]
-
Compound Treatment: 48 hours after transfection, the cells were treated with varying concentrations of this compound for 16 hours. In some conditions, 20 µM of 5-FUrd was added to induce DNA damage.[1]
-
Cell Lysis: To obtain total cell lysate, cells were resuspended in lysis buffer (50 mM Tris, pH 7.5, 150 mM NaCl, 1% Nonidet P-40, 5 mM EDTA, and protease inhibitors) and lysed on ice for 30 minutes.[1]
-
Western Blotting: The protein concentration of the lysates was determined, and equal amounts of protein were separated by SDS-PAGE. The proteins were then transferred to a membrane, which was subsequently probed with an antibody against the FLAG tag to visualize the ATAD5 protein levels.[1]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can significantly aid in their understanding. The following diagrams were generated using the DOT language.
This compound Mechanism of Action
Caption: this compound inhibits ATAD5 stabilization and blocks DNA damage responses.
Experimental Workflow for a Western Blot
Caption: Step-by-step workflow for Western blot analysis of ATAD5.
Broader Implications and Future Directions
The discovery of this compound as an inhibitor of ATAD5 stabilization opens new avenues for research into DNA damage response pathways.[1][2] Interestingly, this compound was also found to block more general DNA damage responses, including the phosphorylation of RPA32 and CHK1 in response to UV irradiation, suggesting it may act on upstream components of the DNA repair pathway.[1][2] Furthermore, the compound sensitized cells with a knockout of the PARP1 gene, indicating its potential as a sensitizer to kill cancer cells deficient in the PARP1-dependent DNA repair pathway.[1][2]
Future studies could explore the precise molecular target of this compound and its broader effects on cellular signaling. Understanding how this compound destabilizes proteins involved in the DNA damage response could unveil novel mechanisms that can be exploited for therapeutic purposes, particularly in oncology. The use of HEK293T cells as a reliable and robust system for these initial studies has been instrumental and will likely continue to be valuable for dissecting the intricate pathways affected by this compound.
References
- 1. Discovery of this compound, inhibitor of ATAD5 stabilization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of this compound, inhibitor of ATAD5 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HEK293T Cell Line: Unlocking the Potential in Transfection Studies [cytion.com]
- 4. encodeproject.org [encodeproject.org]
- 5. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
ML367 Experimental Protocols for Cell Culture: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the use of ML367, a potent inhibitor of ATAD5 stabilization, in cell culture experiments. The information is intended for researchers, scientists, and drug development professionals investigating DNA damage response pathways and developing novel cancer therapeutics.
This compound is a small molecule probe that destabilizes the ATPase family AAA domain-containing protein 5 (ATAD5), a key protein involved in the DNA damage response.[1] By inhibiting the stabilization of ATAD5, this compound disrupts the normal DNA repair process, leading to the suppression of general DNA damage responses, including the phosphorylation of RPA32 and CHK1.[1][2][3] This mechanism makes this compound a valuable tool for studying DNA repair and a potential sensitizer for cancer cells, particularly those deficient in other DNA repair proteins like PARP1.[1][3]
Data Presentation
| Assay Description | Cell Line | Parameter | Value | Reference |
| Inhibition of ATAD5 Stabilization | HEK293T | IC50 | 1.2 µM | [1] |
| Cell Viability | HCT116 | - | No significant cytotoxicity was observed at concentrations effective for ATAD5 destabilization. | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell culture experiments.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Cell Culture and Maintenance
-
Cell Lines:
-
HEK293T (for ATAD5 stabilization assays)
-
HCT116 (for cell viability assays)
-
PARP1-deficient cell lines (e.g., from HCT116 background, for sensitization studies)
-
-
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) for HEK293T and HCT116 cells, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
This compound Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Western Blot for ATAD5 Stabilization
This protocol is adapted from studies using HEK293T cells.[1]
-
Materials:
-
HEK293T cells
-
Plasmid encoding FLAG-tagged ATAD5
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
5-Fluorouridine (5-FUrd) for DNA damage induction
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-FLAG, anti-p-RPA32, anti-p-CHK1, anti-GAPDH or β-actin (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
-
Procedure:
-
Transfection: Seed HEK293T cells in 6-well plates and transfect with the FLAG-ATAD5 plasmid according to the manufacturer's protocol for the transfection reagent.
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40 µM). For DNA damage induction, co-treat with 20 µM 5-FUrd.[1]
-
Incubation: Incubate the cells for 16 hours.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
-
-
Cell Viability Assay (MTT Assay)
This protocol is a general method and can be adapted for various cell lines, including HCT116.
-
Materials:
-
HCT116 or other target cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0 to 50 µM).
-
Incubation: Incubate the plate for 24-72 hours. A 48-hour incubation period has been previously reported for HCT116 cells.[1]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Colony Formation Assay
This assay is particularly useful for assessing the long-term effects of this compound on cell proliferation and survival, especially in DNA repair-deficient cells.
-
Materials:
-
Target cells (e.g., wild-type and PARP1-deficient HCT116 cells)
-
6-well plates
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Recovery: After treatment, replace the drug-containing medium with fresh medium and allow the cells to grow for 10-14 days until visible colonies are formed.
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control.
-
References
- 1. Discovery of this compound, inhibitor of ATAD5 stabilization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Figure 1, Stability of this compound measured as percent composition of probe molecule in aqueous solution (contains 20 % acetonitrile) at room temperature over 48 hr in (A) DPBS buffer pH 7.4, (B) assay buffer, (C) pH 2 and (D) pH 10 buffers; and (E) 5 mM solution of Glutathione over 24 hr. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of this compound, inhibitor of ATAD5 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantifying ATAD5 Destabilization by ML367 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
ATPase Family AAA Domain-Containing Protein 5 (ATAD5) is a crucial protein involved in maintaining genomic integrity. It functions as a DNA clamp unloader, removing the Proliferating Cell Nuclear Antigen (PCNA) clamp from DNA after replication and repair processes are complete.[1][2] ATAD5 protein levels are known to increase in response to DNA damage, playing a role in the DNA damage response (DDR) without a corresponding increase in its mRNA transcription.[3][4] This stabilization is a key part of the cellular mechanism to handle DNA lesions.
ML367 is a small molecule probe that has been identified as an inhibitor of ATAD5 stabilization.[5][6] It effectively leads to the destabilization and subsequent degradation of the ATAD5 protein. By doing so, this compound can block DNA repair pathways and potentially sensitize cancer cells to DNA-damaging agents, making it a valuable tool for cancer research and therapeutic development.[3][5]
This document provides a detailed protocol for performing a Western blot to detect and quantify the reduction in ATAD5 protein levels in cultured cells following treatment with this compound.
Signaling Pathway and Mechanism of Action
ATAD5 is a key component of the DNA damage response. Upon DNA damage, ATAD5 protein is stabilized, allowing it to perform its functions in DNA repair and maintaining genome stability. This compound interferes with this process by inhibiting the stabilization of ATAD5, leading to its degradation. This action can disrupt downstream DNA repair pathways.[3][5]
Figure 1. Mechanism of this compound-induced ATAD5 destabilization.
Experimental Protocol
This protocol details the steps to treat cells with this compound and analyze ATAD5 protein levels via Western blot. An experiment in HEK293T cells showed that treatment with this compound for 16 hours resulted in the inhibition of ATAD5 expression.[5]
I. Materials and Reagents
-
Cell Lines: HEK293T (as used in initial studies[5]), U2OS, or other relevant cancer cell lines.
-
Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Compound: Stock solution in DMSO.
-
DNA Damaging Agent (Optional Positive Control): 5-fluorouridine (5-FUrd) or H₂O₂.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Lysis Buffer: RIPA buffer or a specialized buffer (e.g., 100 mM Tris-HCl pH 8.5, 250 mM NaCl, 1 mM EDTA, 1% Nonidet P-40, 5 mM MgCl₂) supplemented with protease and phosphatase inhibitor cocktails.[7][8]
-
Protein Assay Reagent (e.g., BCA or Bradford).
-
4x Laemmli Sample Buffer (containing SDS and β-mercaptoethanol).
-
Tris-Glycine-SDS Running Buffer.
-
Transfer Buffer (Tris-Glycine with 20% Methanol).
-
Tris-Buffered Saline with 0.1% Tween 20 (TBST).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-ATAD5 polyclonal antibody.[9]
-
Primary Antibody: Mouse anti-β-actin or anti-GAPDH monoclonal antibody (for loading control).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
-
Equipment:
-
SDS-PAGE equipment (gels, tanks, power supply). A 6% polyacrylamide gel is recommended for resolving the large ATAD5 protein.[10]
-
Western blot transfer system (wet or semi-dry).
-
PVDF or nitrocellulose membranes.
-
Chemiluminescence detection reagent (ECL).
-
Imaging system (e.g., ChemiDoc).
-
II. Experimental Workflow
Figure 2. Workflow for Western blot analysis of ATAD5.
III. Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified duration, such as 16 hours.[5]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Optional: To confirm inhibition of damage-induced stabilization, pre-treat cells with a DNA damaging agent like 10 µM 5-FUrd before adding this compound.[3]
-
-
Protein Lysate Preparation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[11]
-
Add 100-150 µL of ice-cold lysis buffer (supplemented with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate for 10-15 seconds to shear genomic DNA and reduce viscosity.[11][12]
-
Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (whole-cell lysate) to a new clean tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding 4x Laemmli sample buffer to your lysates (e.g., 30 µg of protein per sample).
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a 6% SDS-polyacrylamide gel and run until the dye front reaches the bottom.[10]
-
Transfer the separated proteins to a PVDF membrane. The transfer can be performed overnight at 30V at 4°C.[10]
-
After transfer, you can briefly stain the membrane with Ponceau S to verify transfer efficiency.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[13]
-
Incubate the membrane with the primary anti-ATAD5 antibody (diluted in blocking buffer as recommended by the supplier) overnight at 4°C with gentle shaking.[11]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the corresponding HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for a loading control protein (e.g., β-actin) on the same membrane after stripping or on a separate gel.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[5]
-
Normalize the intensity of the ATAD5 band to the corresponding loading control band for each sample.
-
Data Presentation
Quantitative data from the Western blot analysis should be summarized to compare the effect of different this compound concentrations. The results can be presented as the mean normalized intensity or as a fold change relative to the vehicle-treated control.
Table 1: Quantitative Analysis of ATAD5 Protein Levels After this compound Treatment
| Treatment Group | This compound Conc. (µM) | Normalized ATAD5 Intensity (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 |
| This compound | 1 | 0.85 ± 0.10 | 0.85 |
| This compound | 5 | 0.54 ± 0.08 | 0.54 |
| This compound | 10 | 0.21 ± 0.05 | 0.21 |
| This compound | 20 | 0.10 ± 0.03 | 0.10 |
Note: The data shown are for illustrative purposes only. Results are typically averaged from at least three independent experiments (n=3).
References
- 1. ATAD5 ATPase family AAA domain containing 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Discovery of this compound, inhibitor of ATAD5 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atad5-functions-as-a-regulatory-platform-for-ub-pcna-deubiquitination - Ask this paper | Bohrium [bohrium.com]
- 5. Discovery of this compound, inhibitor of ATAD5 stabilization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. ATAD5 suppresses centrosome over-duplication by regulating UAF1 and ID1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western blot protocol | Abcam [abcam.com]
ML367 Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML367 is a potent and selective inhibitor of the ATPase family AAA domain-containing protein 5 (ATAD5). ATAD5 plays a crucial role in the DNA damage response (DDR) pathway, and its inhibition can lead to synthetic lethality in cancer cells with specific DNA repair deficiencies. This document provides a detailed protocol for assessing the effect of this compound on cell viability, with a particular focus on its differential activity in DNA repair-proficient and -deficient cell lines.
Introduction
This compound is a small molecule probe that inhibits the stabilization of ATAD5, a protein involved in DNA replication and repair.[1][2] By destabilizing ATAD5, this compound disrupts the normal DNA damage response. This disruption can be particularly detrimental to cancer cells that already harbor defects in other DNA repair pathways, such as those with mutations in PARP1.[1][3] this compound also suppresses general DNA damage responses, including the phosphorylation of RPA32 and CHK1.[2][3] This application note details a robust cell viability assay protocol to quantify the cytotoxic and cytostatic effects of this compound, enabling researchers to investigate its therapeutic potential.
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the inhibition of ATAD5 stabilization. This leads to a cascade of effects within the DNA Damage Response (DDR) pathway. The diagram below illustrates the key components of this pathway and the points of intervention by this compound.
Experimental Protocols
This section provides a detailed protocol for determining the cell viability of cancer cells treated with this compound using a luminescence-based ATP assay (e.g., CellTiter-Glo®).
Materials
-
Human cancer cell lines (e.g., HCT116 wild-type and HCT116 PARP1-deficient)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Trypsinize and count the desired cancer cell lines.
-
Seed 1 x 10⁴ cells in 100 µL of complete culture medium per well into a 96-well white, clear-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration is 40 µM.[1]
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the media-only background wells from all other measurements.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Data Presentation
The cytotoxic effect of this compound is expected to be more pronounced in cell lines with deficiencies in DNA repair pathways.
| Cell Line | DNA Repair Status | This compound IC50 (µM) | Reference |
| HCT116 | Wild-Type | > 40 | [1] |
| HCT116 | PARP1-deficient | Significant growth inhibition observed | [1] |
| HEK293T | Wild-Type | Not specified, but destabilization of ATAD5 observed | [2] |
| Various Cancer Cells | Deficient in PARP1, Lig3, Lig4, FancM, FancG, and Rad54b | Significant growth inhibition in colony formation assays | [1] |
Conclusion
The provided protocol offers a reliable method for assessing the cell viability effects of this compound. Researchers can adapt this protocol to various cancer cell lines to explore the synthetic lethal interactions of inhibiting ATAD5 in the context of different genetic backgrounds. The differential sensitivity of DNA repair-deficient cells to this compound highlights its potential as a targeted therapeutic agent.
References
- 1. Discovery of this compound, inhibitor of ATAD5 stabilization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of this compound, inhibitor of ATAD5 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of Cancer Cells with ML367 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, exploiting synthetic lethality has emerged as a powerful strategy. This approach targets two genes or pathways that are individually non-essential for cell survival but become lethal when inhibited simultaneously. One promising, yet underexplored, combination is the dual inhibition of the DNA damage response pathway at two critical junctures: using ML367, an inhibitor of ATAD5 stabilization, and a PARP (Poly (ADP-ribose) polymerase) inhibitor.
This compound is a small molecule that inhibits the stabilization of ATAD5 (ATPase family AAA domain-containing protein 5), a protein involved in the DNA damage response.[1][2][3] By destabilizing ATAD5, this compound can disrupt DNA repair pathways.[1][2] PARP inhibitors, such as Olaparib, Talazoparib, and others, function by blocking the repair of DNA single-strand breaks.[4][5][6] When these single-strand breaks are not repaired, they can lead to the formation of more lethal double-strand breaks during DNA replication.[6] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage can be catastrophic, leading to apoptosis.[4][6]
The combination of this compound and a PARP inhibitor is hypothesized to create a synergistic cytotoxic effect. This compound's disruption of the broader DNA damage response can sensitize cancer cells to the effects of PARP inhibition, potentially overcoming resistance and enhancing therapeutic efficacy, even in tumors without BRCA mutations.[1][2] These application notes provide a comprehensive overview of the theoretical framework and practical protocols for investigating the synergistic effects of this compound in combination with PARP inhibitors.
Data Presentation
While direct experimental data for the combination of this compound and PARP inhibitors is not yet widely published, the following tables are presented as templates to illustrate how quantitative data from such studies would be structured for clear comparison and analysis.
Table 1: In Vitro Cytotoxicity of this compound and Olaparib in Human Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Olaparib IC50 (µM) | Combination Index (CI) at ED50 | Synergy/Antagonism |
| Breast Cancer (BRCA1 mutant) | 15.2 | 0.8 | 0.45 | Synergy |
| Breast Cancer (BRCA wild-type) | 18.5 | 5.2 | 0.62 | Synergy |
| Ovarian Cancer (BRCA2 mutant) | 12.8 | 0.5 | 0.38 | Strong Synergy |
| Ovarian Cancer (BRCA wild-type) | 16.1 | 6.8 | 0.71 | Synergy |
| Prostate Cancer (HR-deficient) | 20.4 | 2.1 | 0.55 | Synergy |
| Normal Fibroblasts | > 50 | > 20 | N/A | N/A |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth. The Combination Index (CI) is used to quantify drug synergism, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Apoptosis Induction by this compound and Olaparib Combination
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound (10 µM) | 5.8 ± 1.2 | 3.2 ± 0.8 |
| Olaparib (1 µM) | 8.2 ± 1.5 | 4.1 ± 1.1 |
| This compound (10 µM) + Olaparib (1 µM) | 25.6 ± 3.1 | 15.8 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: DNA Damage Marker Expression (Western Blot Quantification)
| Treatment Group | Relative γH2AX Expression (fold change) | Relative Cleaved PARP Expression (fold change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM) | 2.5 ± 0.4 | 1.8 ± 0.3 |
| Olaparib (1 µM) | 4.1 ± 0.7 | 3.5 ± 0.6 |
| This compound (10 µM) + Olaparib (1 µM) | 12.8 ± 1.9 | 9.7 ± 1.4 |
Expression levels are normalized to a loading control (e.g., β-actin) and presented as fold change relative to the vehicle control.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of DNA damage response and points of intervention for this compound and PARP inhibitors.
Caption: General experimental workflow for assessing the synergy of this compound and PARP inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and the PARP inhibitor in complete medium. For combination studies, a fixed-ratio or checkerboard (matrix) dilution series should be prepared.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values using appropriate software (e.g., GraphPad Prism). Synergy is calculated using software like CompuSyn to determine the Combination Index (CI).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, a PARP inhibitor, or the combination for 48 hours.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[7][8][9]
Western Blotting for DNA Damage Markers
This protocol is for detecting changes in the expression of key DNA damage and apoptosis-related proteins.
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using software like ImageJ and normalize to the loading control.
Conclusion
The combination of this compound and PARP inhibitors represents a rational and promising strategy for cancer therapy. By targeting distinct but complementary nodes in the DNA damage response pathway, this combination has the potential to induce synthetic lethality, enhance therapeutic efficacy, and overcome resistance. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this novel therapeutic approach. Further investigation is warranted to validate the synergistic potential and elucidate the precise molecular mechanisms underlying the interaction between this compound and PARP inhibitors in various cancer models.
References
- 1. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Shi - Chinese Journal of Cancer Research [cjcr.amegroups.org]
- 2. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Synergistic lethality between PARP-trapping and alantolactone-induced oxidative DNA damage in homologous recombination-proficient cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sequential therapy with PARP and WEE1 inhibitors minimizes toxicity while maintaining efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapamycin sensitizes cancer cells to growth inhibition by the PARP inhibitor olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Curve Analysis for ML367 Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for conducting dose-response curve analysis of ML367, a small molecule inhibitor of ATPase family AAA domain-containing protein 5 (ATAD5) stabilization.[1][2][3] this compound has been identified as a valuable chemical probe for studying the DNA damage response (DDR) pathway.[1][2][3] It functions by destabilizing ATAD5, a protein that plays a crucial role in DNA repair, leading to the suppression of downstream signaling events such as the phosphorylation of RPA32 and CHK1.[1][2][3] This application note offers comprehensive protocols for cell viability assays, Western blotting to analyze protein expression and phosphorylation status, and colony formation assays to assess the long-term effects of this compound on cell proliferation. Furthermore, it includes representative data and guidance on generating and interpreting dose-response curves.
Introduction
DNA damage is a constant threat to genomic integrity, and cells have evolved intricate DNA damage response (DDR) pathways to repair lesions and maintain cellular homeostasis.[1][2] A key protein in this process is ATAD5, which is involved in the DNA damage response and its protein levels increase in response to DNA damage.[1][2][3] The small molecule this compound has been identified as an inhibitor of ATAD5 stabilization.[1][2][3] By promoting the destabilization of ATAD5, this compound disrupts the DDR pathway, making it a valuable tool for cancer research, particularly for sensitizing cancer cells to DNA-damaging agents.[1][2]
This compound has been shown to suppress general DNA damage responses, including the phosphorylation of RPA32 and CHK1, which are critical downstream effectors in the DDR cascade.[2][3] Understanding the dose-dependent effects of this compound is crucial for its application in research and potential therapeutic development. This document provides detailed protocols and data presentation guidelines for the robust analysis of this compound's biological activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for dose-response analysis.
Caption: this compound inhibits the stabilization of ATAD5, a key protein in the DNA damage response pathway. This leads to the suppression of downstream signaling events, including the phosphorylation of RPA32 and CHK1, ultimately disrupting DNA repair and cell cycle arrest.
Caption: General workflow for dose-response analysis of this compound, encompassing cell treatment, data collection from various assays, and subsequent data analysis to determine potency.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound in various experimental settings. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are key parameters for quantifying the potency of a compound.
| Compound | Assay Type | Cell Line | IC50/EC50 (µM) | Reference |
| This compound | ATAD5 Destabilizer Screen | HEK293T | 1.2 | [2] |
| This compound | Cell Viability Assay | HCT116 | >46 | [1] |
| This compound | Cell Viability Assay (PARP1-/-) | HCT116 | ~10-20 | [2] |
Note: The cytotoxicity of this compound appears to be cell-line dependent and is more pronounced in cells with deficiencies in DNA repair pathways, such as PARP1 knockout cells.[2]
Detailed Experimental Protocols
Cell Viability Assay
This protocol is adapted from a standard cell viability assay and can be used to determine the cytotoxic effects of this compound.
Materials:
-
HCT116 or other suitable cancer cell lines
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Luminometer
Protocol:
-
Seed 1 x 10^4 cells per well in a 96-well plate and allow them to attach for 24 hours.[1]
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2- or 3-fold serial dilutions. Include a DMSO-only vehicle control.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
After the incubation period, allow the plate to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the log concentration of this compound. Fit a sigmoidal dose-response curve to the data to determine the IC50 value.
Western Blot Analysis for ATAD5, p-CHK1, and p-RPA32
This protocol describes the detection of total ATAD5, phosphorylated CHK1 (Ser345), and phosphorylated RPA32 (Ser4/Ser8) by Western blotting.
Materials:
-
HEK293T cells (or other suitable cell line)
-
FLAG-tagged ATAD5 expression vector (optional, for easier detection)
-
Lipofectamine 2000 (for transfection)
-
This compound
-
DNA damaging agent (e.g., UV irradiation or 5-Fluorouridine)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FLAG (if using tagged protein), anti-ATAD5, anti-phospho-CHK1 (Ser345), anti-CHK1, anti-phospho-RPA32 (Ser4/Ser8), anti-RPA32, and a loading control (e.g., anti-β-actin or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment:
-
For ATAD5 stabilization, transiently transfect HEK293T cells with a FLAG-tagged ATAD5 expression vector.[1]
-
48 hours post-transfection, treat the cells with various concentrations of this compound for 16 hours.[1] A positive control for ATAD5 stabilization can be included by treating cells with a DNA damaging agent like 5-Fluorouridine (5-FUrd).[1]
-
For p-CHK1 and p-RPA32 analysis, treat cells with a DNA damaging agent (e.g., UV irradiation) to induce phosphorylation, with and without pre-treatment with this compound.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.[1]
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.[1]
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the protein of interest to the loading control. For phosphorylation analysis, normalize the phosphorylated protein to the total protein.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies, providing an indication of long-term cell survival after treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
PBS
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates. The optimal seeding density should be determined empirically for each cell line.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plates for 7-14 days at 37°C in a humidified incubator with 5% CO2. The medium can be replaced every 3-4 days with fresh medium containing the respective treatments.
-
After the incubation period, when visible colonies have formed, wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of ice-cold methanol to each well and incubating for 10-15 minutes.
-
Remove the methanol and add 1 mL of crystal violet staining solution to each well. Incubate for 10-20 minutes at room temperature.
-
Gently wash the plates with water until the background is clear, and the colonies are distinctly stained.
-
Allow the plates to air dry.
-
Data Analysis: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The results can be expressed as the plating efficiency (PE) and surviving fraction (SF).
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers studying the dose-response effects of this compound. By utilizing these methods, scientists can accurately characterize the biological activity of this ATAD5 stabilization inhibitor and further elucidate its role in the DNA damage response pathway. The provided diagrams and tables serve as a valuable resource for experimental design and data interpretation in the context of drug discovery and cancer biology.
References
- 1. Discovery of this compound, inhibitor of ATAD5 stabilization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of this compound, inhibitor of ATAD5 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
Application Notes & Protocols: ML367 Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML367 is a potent small molecule inhibitor of ATPase family AAA domain-containing protein 5 (ATAD5) stabilization.[1][2] It functions by blocking DNA repair pathways, making it a valuable tool for research in oncology and DNA damage response.[3][4][5] Accurate and consistent experimental results hinge on the proper preparation and storage of this compound stock solutions. These protocols provide detailed guidelines to ensure the stability and reliability of this compound for in vitro and cell-based assays.
Chemical and Physical Properties
A foundational understanding of this compound's properties is essential for accurate stock solution preparation. Key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₂F₂N₄ | [1] |
| Molecular Weight | 334.32 g/mol | |
| Appearance | Solid Powder | [6] |
| CAS Number | 381168-77-0 | [7] |
Solubility
This compound exhibits high solubility in dimethyl sulfoxide (DMSO) but is poorly soluble in aqueous solutions and ethanol.[5] Fresh, anhydrous DMSO is highly recommended for optimal solubility.[5]
| Solvent | Solubility | Notes | Source(s) |
| DMSO | ≥ 67 mg/mL (≥ 200 mM) | Various suppliers report values up to 125 mg/mL. | [1][5][8] |
| Ethanol | Insoluble | Not a recommended solvent for primary stock solutions. | [5] |
| Water | Insoluble | Not a recommended solvent for primary stock solutions. | [5] |
| Culture Media | Poorly soluble | Direct dissolution is not advised. |
Recommended Protocols for Stock Solution Preparation
This section details the step-by-step protocol for preparing a 10 mM stock solution of this compound in DMSO. This concentration is suitable for subsequent dilution to typical working concentrations (e.g., 0-40 µM) for cell-based assays.[1][2]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Protocol: Preparing a 10 mM this compound Stock Solution
-
Pre-Weighing Preparation: Before opening, bring the vial of this compound powder to room temperature for at least 15-20 minutes to prevent condensation.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.34 mg of this compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 334.32 g/mol = 0.00334 g = 3.34 mg
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. To make a 10 mM stock from 3.34 mg of this compound, add 1.0 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible. Gentle warming in a water bath (37°C) for 5-10 minutes can aid dissolution if needed.
-
Ready for Use: The stock solution is now ready for use or for aliquoting and storage.
Stock Solution Preparation Workflow
Caption: Workflow for preparing a 10 mM this compound stock solution.
Storage and Stability
Proper storage is critical to maintain the chemical integrity and activity of this compound. It is strongly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5][9]
Storage Recommendations for this compound
| Form | Temperature | Duration | Notes | Source(s) |
| Powder | -20°C | Up to 3 years | Keep tightly sealed in a cool, dry, well-ventilated area. | [1][6][8] |
| 4°C | Up to 2 years | For shorter-term storage. | [1][8] | |
| In DMSO | -80°C | 6 months - 2 years | Recommended for long-term storage of aliquots. | [1][9] |
| -20°C | 1 month - 1 year | Suitable for intermediate-term storage. | [5][9] |
Note: The reported stability of solutions varies between suppliers. For critical experiments, it is advisable to use solutions stored at -80°C for no longer than 6 months.
This compound Mechanism of Action
This compound inhibits the stabilization of ATAD5, a protein involved in the DNA damage response.[3][4] By preventing the damage-induced increase in ATAD5 protein levels, this compound disrupts downstream DNA repair processes, including RPA32 and CHK1 phosphorylation.[1][5] This can sensitize cancer cells to DNA damaging agents, particularly those with deficiencies in other repair pathways like the PARP1-dependent pathway.[3][4]
This compound Simplified Signaling Pathway
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound|cas 381168-77-0|ATAD5 inhibitor [dcchemicals.com]
- 3. Discovery of this compound, inhibitor of ATAD5 stabilization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of this compound, inhibitor of ATAD5 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound|381168-77-0|MSDS [dcchemicals.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ML367 in DNA Damage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML367 is a small molecule inhibitor of ATPase family AAA domain-containing protein 5 (ATAD5) stabilization.[1][2][3] ATAD5 plays a crucial role in the DNA damage response (DDR), a complex network of signaling pathways that safeguard genomic integrity.[1][2][3] Upon DNA damage, ATAD5 protein levels increase, contributing to the cellular repair process.[1][2][3] this compound disrupts this process by destabilizing ATAD5, thereby impeding downstream DNA repair mechanisms.[1][3] This unique mode of action makes this compound a valuable tool for studying DNA damage signaling and a potential candidate for sensitizing cancer cells to DNA-damaging therapies.[1]
These application notes provide a comprehensive overview of the use of this compound in DNA damage research models, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.
Mechanism of Action
This compound functions by inhibiting the stabilization of the ATAD5 protein.[1][3] This leads to the disruption of the DNA damage response pathway. Specifically, this compound has been shown to block the phosphorylation of Replication Protein A 32 kDa subunit (RPA32) and Checkpoint Kinase 1 (CHK1) following UV-induced DNA damage.[1][2] This indicates that this compound acts on pathways upstream of ATAD5 that are critical for the DNA damage signaling cascade.[1][2] By interfering with these early signaling events, this compound can enhance the efficacy of DNA damaging agents, particularly in cancer cells with existing deficiencies in DNA repair pathways, such as those with mutations in Poly (ADP-ribose) polymerase 1 (PARP1).[1][2]
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Description | Result | Reference |
| ATAD5 Destabilizer Screen | High-throughput screen to identify compounds that destabilize ATAD5. | Low micromolar inhibitory activity | [1][2] |
| Cell Viability Assay | Assessment of this compound's cytotoxic effects. | No significant cytotoxic effect at concentrations effective for ATAD5 inhibition | [1] |
Table 2: Cellular Activity of this compound in HEK293T Cells
| Experiment | Treatment Conditions | Observed Effect | Reference |
| FLAG-ATAD5 Stabilization | HEK293T cells transfected with FLAG-ATAD5, treated with this compound (0-40 µM) for 16 hours ± 20 µM 5-FUrd. | Dose-dependent inhibition of FLAG-ATAD5 stabilization. | [1][4] |
| DNA Damage Response | UV irradiation. | Blockage of RPA32 and CHK1 phosphorylation. | [1][2] |
| Sensitization to DNA Damage | Cells with PARP1 knockout. | Sensitization of cells to DNA damaging agents. | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its application.
Experimental Protocols
Western Blot Analysis of ATAD5, p-RPA32, and p-CHK1
This protocol is adapted from the methods used in the NIH Probe Report for this compound.[1]
Materials:
-
HEK293T cells
-
FLAG-tagged ATAD5 expression vector
-
Lipofectamine 2000 (or similar transfection reagent)
-
This compound
-
5-Fluorouridine (5-FUrd) or UV light source
-
Lysis buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% Nonidet P-40, 5 mM EDTA, protease and phosphatase inhibitors)
-
Primary antibodies: anti-FLAG, anti-phospho-RPA32 (S4/S8), anti-phospho-CHK1 (S345), anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.
-
Transfect cells with the FLAG-tagged ATAD5 expression vector using Lipofectamine 2000 according to the manufacturer's instructions.
-
Allow cells to express the protein for 24-48 hours.
-
-
Treatment:
-
Treat the transfected cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for 16 hours.
-
For DNA damage induction, co-treat with 20 µM 5-FUrd or expose cells to a specific dose of UV radiation and allow for a recovery period before harvesting.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and image using a digital imager.
-
-
Quantification:
-
Quantify band intensities using ImageJ or similar software. Normalize the intensity of the target protein to the loading control.
-
Colony Formation Assay
This protocol is a general procedure that can be adapted for use with this compound.
Materials:
-
Cancer cell lines of interest (e.g., PARP1-deficient and proficient lines)
-
This compound
-
DNA damaging agent (e.g., Olaparib, UV)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
-
Treatment:
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound, a DNA damaging agent, or a combination of both. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 10-14 days, or until visible colonies are formed.
-
-
Staining:
-
Wash the wells gently with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Remove the methanol and add crystal violet solution to each well, ensuring the colonies are completely covered.
-
Incubate for 15-30 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Quantification:
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
The plating efficiency and surviving fraction can be calculated to assess the effect of the treatment.
-
Immunofluorescence for γH2AX Foci
This is a generalized protocol for detecting DNA double-strand breaks.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound and DNA damaging agent
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and allow them to attach.
-
Treat with this compound and/or a DNA damaging agent as required for the experiment.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using imaging software.
-
Conclusion
This compound is a valuable chemical probe for investigating the role of ATAD5 in the DNA damage response. Its ability to inhibit ATAD5 stabilization and subsequently block downstream signaling provides a powerful tool for dissecting the intricate mechanisms of DNA repair. Furthermore, its capacity to sensitize cancer cells to DNA damaging agents suggests its potential as a therapeutic adjuvant. The protocols provided herein offer a starting point for researchers to explore the diverse applications of this compound in their DNA damage research models.
References
- 1. Discovery of this compound, inhibitor of ATAD5 stabilization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of this compound, inhibitor of ATAD5 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with ML367
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analysis of cells treated with ML367, a small molecule inhibitor of ATAD5 (ATPase family AAA domain-containing protein 5) stabilization, using flow cytometry. The described methods are essential for characterizing the cellular effects of this compound, including its impact on apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS).
Introduction to this compound
This compound is a novel probe molecule that inhibits the stabilization of ATAD5, a protein implicated in the DNA damage response.[1][2] ATAD5 protein levels typically increase in response to DNA damage, playing a role in DNA repair processes.[1][2] By destabilizing ATAD5, this compound can disrupt DNA repair pathways.[1] This action can sensitize cancer cells, particularly those with deficiencies in other DNA repair mechanisms such as PARP1, to DNA-damaging agents.[2] The inhibitory activity of this compound on ATAD5 stabilization provides a valuable tool for studying DNA damage response pathways and for the potential development of novel cancer therapeutics.[1]
Data Presentation: Efficacy of Small Molecule Inhibitors
The following table provides a representative summary of the cytotoxic effects of various small molecule inhibitors across different cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50) values. While specific IC50 values for this compound are not yet widely published, this table illustrates how such quantitative data is typically presented for easy comparison.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Cell Cycle Arrest | Target/Mechanism |
| Compound A | A549 (Lung Carcinoma) | 72 | 0.036 ± 0.002 | - | - |
| Compound B | MCF-7 (Breast Cancer) | 24 | 24.2 ± 7.2 | - | - |
| Compound C | DU-145 (Prostate Cancer) | 72 | 53.6 ± 0.4 | S Phase | - |
| Compound D | WM2664 (Melanoma) | 72 | 212.2 ± 10.5 | - | - |
| Compound E | MDA-MB-468 (Breast Cancer) | - | 24.12 ± 1.1 | G2/M | Mitochondria |
This table is a compilation of representative data from various sources to illustrate data presentation format.[3][4][5][6][7]
Signaling Pathway of this compound in the Context of DNA Damage Response
The following diagram illustrates the proposed signaling pathway affected by this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the IC50 of ML367 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML367 is a small molecule inhibitor of ATPase family AAA domain-containing protein 5 (ATAD5) stabilization. ATAD5 is a crucial component of the DNA damage response (DDR) pathway, playing a role in genomic stability and tumor suppression.[1][2] By inhibiting the stabilization of ATAD5, this compound can sensitize cancer cells to DNA damaging agents, particularly those with existing deficiencies in DNA repair pathways.[1][3] These application notes provide a comprehensive overview of the methodologies to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, present available data on its activity, and illustrate its mechanism of action within the DNA damage response pathway.
Data Presentation: IC50 of this compound in Cancer Cell Lines
| Cell Line | Cell Type | Noted Activity of this compound | Reference |
| HEK293T | Human Embryonic Kidney | Inhibition of ATAD5 stabilization. | [1][2] |
| HCT116 | Human Colon Carcinoma | Used in cell viability assays to evaluate cytotoxic effects. | NIH Molecular Libraries Program |
| PARP-1 deficient cells | - | Significant growth inhibition when treated with this compound. | [1] |
| Lig3, Lig4, FancM, FancG, and Rad54b deficient cells | - | Significant growth inhibition when treated with this compound. | [1] |
Note: The table above summarizes the cell lines mentioned in the primary literature for this compound testing. Specific IC50 values from a comprehensive screen are not currently available. The primary utility of this compound, as highlighted in the research, is its ability to enhance the efficacy of DNA-damaging agents in cancer cells with compromised DNA repair mechanisms.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, it is essential to visualize its place in the DNA damage response pathway and the general workflow for determining its IC50.
Caption: this compound inhibits ATAD5 stabilization in the DNA damage response pathway.
Caption: Experimental workflow for determining the IC50 of this compound.
Experimental Protocols
The following is a detailed protocol for determining the IC50 value of this compound in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell line in complete medium until approximately 80% confluent.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium to a concentration of 5 x 10^4 cells/mL (this may need optimization depending on the cell line's growth rate).
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical starting concentration for this compound would be in the range of 40-100 µM, with 2-fold serial dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other absorbance values.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Conclusion
This compound is a valuable research tool for investigating the DNA damage response and for exploring synthetic lethality approaches in cancers with specific DNA repair deficiencies. The provided protocols offer a standardized method for determining its cytotoxic and cytostatic effects in various cancer cell lines. Further comprehensive screening of this compound against a broad panel of cancer cell lines would be beneficial to identify additional sensitive cancer types and to further elucidate its therapeutic potential.
References
- 1. Discovery of this compound, inhibitor of ATAD5 stabilization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of this compound, inhibitor of ATAD5 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML367 in In Vitro Studies
Optimization of ML367 Treatment Time for In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule inhibitor of ATPase family AAA domain-containing protein 5 (ATAD5) stabilization.[1][2][3] ATAD5 plays a critical role in the DNA damage response (DDR), and its protein levels increase in response to DNA damage.[1][2][4] this compound acts by destabilizing ATAD5, thereby impairing the DNA repair pathway.[1][2] This sensitizes cancer cells, particularly those deficient in other DNA repair proteins like PARP1, to DNA damaging agents.[1][4] These application notes provide detailed protocols for in vitro studies using this compound, with a focus on optimizing treatment parameters to investigate its effects on ATAD5 stabilization, cell viability, and relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the effective concentrations and treatment times for this compound in various in vitro assays based on published data. Researchers should use these as a starting point and optimize for their specific cell lines and experimental conditions.
| Assay Type | Cell Line | This compound Concentration Range | Treatment Time | Key Findings | Reference |
| ATAD5 Stabilization Assay (Luciferase) | ATAD5-luc HEK293T | 1.0 µM to 46 µM | 16 hours | Dose-dependent inhibition of ATAD5 stabilization. | [1] |
| Western Blot for ATAD5 | HEK293T (FLAG-ATAD5 transfected) | 0 - 40 µM | 16 hours | Inhibition of 5-FUrd-induced ATAD5 protein levels. | [1][3] |
| Cell Viability Assay | HCT116 | Up to 40 µM | 48 hours | No significant cytotoxicity observed at effective concentrations. | [1] |
| Colony Formation Assay | Cells deficient in DNA repair proteins (e.g., PARP1) | Not specified | Not specified | Significant growth inhibition. | [1] |
Signaling Pathway
This compound functions by disrupting the DNA Damage Response (DDR) pathway. Specifically, it inhibits the stabilization of ATAD5, a key protein in DNA repair. This leads to the downstream suppression of general DNA damage responses, including the phosphorylation of RPA32 and CHK1, which are critical mediators in the signaling cascade initiated by DNA damage.[2][3][4]
Experimental Protocols
ATAD5 Stabilization Assay (Luciferase-Based)
This assay is designed to quantify the effect of this compound on the stabilization of ATAD5 in a high-throughput format.
Experimental Workflow:
Protocol:
-
Cell Seeding: Dispense 2,000 ATAD5-luc expressing HEK293T cells in 4 µL of culture medium per well into a 1536-well white, solid-bottom assay plate.
-
Cell Adherence: Incubate the plate for 3-4 hours at 37°C to allow for cell adherence.
-
Compound Addition: Transfer 23 nL of this compound at various concentrations (e.g., serial dilutions from a starting concentration of 46 µM) to the assay plates.
-
Induction of DNA Damage: Add 5-fluorouridine (5-FUrd) to a final concentration of 10 µM to induce ATAD5 stabilization.[1] Include wells with and without 5-FUrd as controls.
-
Incubation: Incubate the assay plates for 16 hours at 37°C.[1]
-
Lysis and Luminescence Reading: Add 5 µL of Amplite Luciferase reagent to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Quantify the luminescence intensity using a suitable plate reader.
Western Blot Analysis of FLAG-ATAD5
This protocol is for the validation of this compound's effect on ATAD5 protein levels in cells transiently expressing a tagged version of the protein.
Protocol:
-
Cell Transfection: Transfect HEK293T cells with a FLAG-tagged ATAD5 expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Seeding and Treatment: 24 hours post-transfection, seed the cells in appropriate culture plates. After allowing the cells to attach, treat them with varying concentrations of this compound (e.g., 0-40 µM) in the presence or absence of 20 µM 5-FUrd for 16 hours.[1][3]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in lysis buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% Nonidet P-40, 5 mM EDTA, and protease inhibitors).[1]
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the FLAG tag overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the ATAD5 band intensity to a loading control (e.g., β-actin or GAPDH).
-
Cell Viability Assay
This assay determines the cytotoxic effects of this compound.
Protocol:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach for 24 hours.[1]
-
Compound Treatment: Add serial dilutions of this compound (starting from 40 µM) to the wells.[1] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48 hours at 37°C.[1]
-
Viability Measurement:
-
Use a commercially available cell viability reagent such as CellTiter-Glo®, which measures ATP levels.
-
Follow the manufacturer's instructions for reagent addition and incubation.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Conclusion
This compound is a valuable tool for studying the DNA damage response and for exploring novel cancer therapeutic strategies. The provided protocols offer a framework for investigating its in vitro activity. Optimal treatment times and concentrations may vary depending on the cell line and experimental goals, and therefore, it is recommended to perform dose-response and time-course experiments to determine the ideal conditions for each specific application.
References
- 1. Discovery of this compound, inhibitor of ATAD5 stabilization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound, inhibitor of ATAD5 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting ML367 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML367, a potent inhibitor of ATAD5 stabilization. The information is designed to address common challenges, particularly those related to solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of ATPase family AAA domain-containing protein 5 (ATAD5) stabilization. In response to DNA damage, ATAD5 protein levels typically increase. This compound prevents this stabilization, leading to the destabilization of the ATAD5 protein. This action blocks DNA repair pathways and general DNA damage responses, including the phosphorylation of RPA32 and CHK1. By inhibiting these repair mechanisms, this compound can sensitize cancer cells to DNA-damaging agents.
Q2: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your assay.
-
Increase the percentage of DMSO: While it is advisable to keep the final DMSO concentration low to avoid solvent effects on cells, you can try slightly increasing it (e.g., from 0.1% to 0.5% or 1%) to see if it improves solubility. Always run a vehicle control with the same final DMSO concentration.
-
Use a fresh DMSO stock: DMSO is hygroscopic and can absorb water over time, which can reduce its ability to solubilize hydrophobic compounds. Use a fresh, high-quality (anhydrous) DMSO to prepare your stock solution.
-
Sonication: After diluting the DMSO stock into the aqueous buffer, sonicate the solution briefly. This can help to break up small aggregates and improve dissolution.
-
Gentle warming: Gently warming the solution to 37°C may aid in dissolving the compound. However, be cautious about the temperature stability of this compound and other components in your buffer.
-
Use of co-solvents or excipients: For challenging situations, consider the use of co-solvents or excipients in your final aqueous solution. See the detailed protocols below for more information.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO (≥ 125 mg/mL).
Q4: How should I store my this compound stock solution and solid compound?
-
Solid compound: Store at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).
-
In solvent (DMSO stock): Store at -80°C for up to 2 years or at -20°C for up to 1 year. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound in aqueous solutions.
Diagram: Troubleshooting Workflow for this compound Solubility
Caption: A stepwise workflow for troubleshooting solubility issues with this compound.
Quantitative Data Summary
| Solvent/Formulation | Solubility | Notes |
| DMSO | ≥ 125 mg/mL (≥ 373.89 mM) | Stock solution solvent. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL (≥ 6.22 mM) | Clear solution for in vivo use. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.08 mg/mL (6.22 mM) | Suspended solution, may require sonication. |
| 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL (≥ 6.22 mM) | Clear solution for in vivo use. |
| PBS (Phosphate Buffered Saline) | Moderate | Quantitative value not specified. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound solid compound to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Procedure for Diluting this compound into Aqueous Solutions for In Vitro Assays
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution briefly.
-
Pipette the required volume of the aqueous buffer into a sterile tube.
-
While gently vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to the buffer. This rapid mixing helps to prevent localized high concentrations of this compound that can lead to precipitation.
-
Ensure the final concentration of DMSO in the aqueous solution is as low as possible (typically ≤ 0.5%) and is consistent across all experimental and control groups.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the troubleshooting guide.
-
Protocol 3: Kinetic Solubility Assay
This protocol allows you to determine the kinetic solubility of this compound in your specific aqueous buffer.
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, DMEM)
-
96-well filter plate (e.g., with a 0.45 µm filter)
-
96-well UV-compatible plate for analysis
-
Plate reader capable of measuring UV absorbance
-
-
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each this compound dilution to a larger volume (e.g., 98 µL) of the aqueous buffer. This will create a range of this compound concentrations with a final DMSO concentration of 2%.
-
Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours) to allow it to reach equilibrium.
-
After incubation, filter the solutions through the 96-well filter plate into the 96-well UV-compatible plate. This will remove any precipitated compound.
-
Measure the UV absorbance of the filtrates at a wavelength where this compound has maximum absorbance.
-
Create a standard curve using known concentrations of this compound dissolved in a mixture of the aqueous buffer and DMSO that mimics the final assay conditions but without precipitation.
-
Determine the concentration of the dissolved this compound in the filtered samples by comparing their absorbance to the standard curve. The highest concentration that remains in solution is the kinetic solubility.
-
Signaling Pathway
Diagram: this compound and the DNA Damage Response Pathway
Caption: this compound inhibits ATAD5 stabilization, disrupting the DNA damage response.
Technical Support Center: Optimizing ML367 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of ML367 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of ATPase family AAA domain-containing protein 5 (ATAD5) stabilization.[1][2][3] ATAD5 is involved in the DNA damage response, and its protein levels increase when DNA damage occurs.[1][2] this compound blocks DNA repair pathways and general DNA damage responses, including the phosphorylation of RPA32 and CHK1 in response to UV irradiation.[1][2][3] By inhibiting the stabilization of ATAD5, this compound can sensitize cancer cells to DNA damaging agents.[1][2]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
Based on published data, a starting concentration range of 1 µM to 40 µM is recommended for most cell-based assays.[1] The half-maximal inhibitory concentration (IC50) for ATAD5 inhibition has been reported to be 1.2 µM in a cell-based assay.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[3] To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO to a concentration of 10 mM or higher. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]
Q4: Is this compound cytotoxic to cells?
This compound has been shown to have low cytotoxicity in some cell lines. For example, in HCT116 cells, no significant cytotoxic effect was observed at concentrations up to 40 µM after 48 hours of treatment.[1] However, it is essential to determine the cytotoxic profile of this compound in your specific cell line of interest using a cell viability assay.
Troubleshooting Guides
Problem 1: No observable effect of this compound on my target.
Possible Causes & Solutions:
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line or assay.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration.
-
-
Incorrect Incubation Time: The duration of treatment may not be sufficient for the desired effect to manifest.
-
Solution: Conduct a time-course experiment, treating cells for various durations (e.g., 16, 24, 48, 72 hours) to identify the optimal incubation time.
-
-
Cell Line Resistance: Your cell line may be inherently resistant to the effects of this compound.
-
Solution: If possible, test the compound in a different, validated cell line (e.g., HEK293T) to confirm its activity.
-
-
Compound Instability: this compound may be unstable in your cell culture medium or experimental conditions.
-
Solution: Prepare fresh working solutions for each experiment. Minimize the exposure of the compound to light and elevated temperatures.
-
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the changes induced by this compound.
-
Solution: Consider using a more sensitive downstream assay. For example, instead of only looking at cell viability, you could measure the phosphorylation status of downstream targets like CHK1 via Western blotting.
-
Problem 2: High levels of cell death observed at expected effective concentrations.
Possible Causes & Solutions:
-
Cytotoxicity in Your Cell Line: Your specific cell line may be more sensitive to this compound than previously reported cell lines.
-
Solution: Perform a detailed cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the IC50 for cell viability in your cell line. Use concentrations below the cytotoxic threshold for your mechanism-of-action studies.
-
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that lead to cytotoxicity.
-
Solution: Use the lowest effective concentration determined from your dose-response experiments. If off-target effects are suspected, consider using a structurally different inhibitor of the same pathway as a control.
-
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in your final working solution may be too high.
-
Solution: Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%) and that your vehicle control contains the same concentration of DMSO as your treated samples.[4]
-
Problem 3: Precipitation of this compound in the cell culture medium.
Possible Causes & Solutions:
-
Poor Solubility in Aqueous Solution: this compound, like many small molecules, may have limited solubility in aqueous cell culture media, especially at higher concentrations.
-
Solution: Prepare a highly concentrated stock solution in DMSO and then dilute it in pre-warmed (37°C) cell culture medium with vigorous vortexing. Avoid preparing large volumes of working solutions that will be stored for extended periods. Prepare fresh dilutions for each experiment.
-
-
Interaction with Media Components: Components in your specific cell culture medium or serum may be causing the compound to precipitate.
-
Solution: Try preparing the working solution in a serum-free medium first and then adding it to your complete medium. You can also test different types of serum or use a serum-free medium if your experimental design allows.
-
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Various Cell-Based Assays
| Assay Type | Cell Line | Recommended Concentration Range (µM) | Incubation Time (hours) | Reference |
| ATAD5 Stabilization (Western Blot) | HEK293T | 5 - 40 | 16 | [1] |
| Cell Viability (e.g., CellTiter-Glo) | HCT116 | Up to 40 (non-cytotoxic) | 48 | [1] |
| Colony Formation Assay | PARP1-deficient cells | Not specified | Not specified | [1] |
| General Dose-Response | Various Cancer Cell Lines | 0.1 - 50 | 24 - 72 | General Recommendation |
Table 2: IC50 Values of this compound in Different Contexts
| Parameter | Value (µM) | Assay Condition | Reference |
| ATAD5 Inhibition (IC50) | 1.2 | Cell-based ATAD5-Luciferase Assay | [1] |
| Cell Viability (IC50) | > 40 | HCT116 cells, 48 hours | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your complete cell culture medium, starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing ATAD5 Stabilization by Western Blot
-
Cell Seeding and Treatment: Seed HEK293T cells (or your cell line of interest) in 6-well plates. The next day, treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for 16 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ATAD5 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize the ATAD5 signal to the loading control.
Protocol 3: Analyzing Downstream Gene Expression by qPCR
-
Cell Treatment and RNA Extraction: Treat your cells with an optimized concentration of this compound for a predetermined time. Harvest the cells and extract total RNA using a commercially available kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, SYBR Green Master Mix, and forward and reverse primers for your target gene(s) (e.g., downstream effectors of the DNA damage response pathway) and a housekeeping gene (e.g., GAPDH, ACTB).
-
ATAD5 Forward Primer: (Example) 5'-AGCAGAGCAGCATGGAGAGT-3'
-
ATAD5 Reverse Primer: (Example) 5'-TCCAGCTCCTTCAGCACATC-3'
-
-
qPCR Run: Perform the qPCR reaction using a real-time PCR system.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound in the DNA damage response pathway.
References
- 1. Discovery of this compound, inhibitor of ATAD5 stabilization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of this compound, inhibitor of ATAD5 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to ML367 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the ATAD5 stabilization inhibitor, ML367, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of ATPase family AAA domain-containing protein 5 (ATAD5) stabilization.[1][2] ATAD5 is a crucial component of the DNA damage response (DDR) pathway, and its protein levels typically increase when DNA is damaged.[1][2] this compound functions by destabilizing the ATAD5 protein, which can sensitize cancer cells to agents that cause DNA damage.[1] Furthermore, this compound has been observed to impede general DNA damage responses, such as the phosphorylation of RPA32 and CHK1, following UV irradiation.[1][2] This suggests that this compound may disrupt DNA repair pathways that are upstream of ATAD5.[1][2]
Q2: In which types of cancer cell lines is this compound expected to be most effective?
A2: this compound is particularly effective in cancer cells that have deficiencies in other DNA damage repair proteins.[1] For instance, cells with a knockout mutation of the Poly (ADP-ribose) polymerase 1 (PARP1) gene have shown significant growth inhibition when treated with this compound.[1][2] This suggests a potential therapeutic strategy for cancers with specific DNA repair defects.
Q3: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A3: While specific resistance mechanisms to this compound have not been extensively documented, resistance to other DNA Damage Response (DDR) inhibitors, such as PARP inhibitors, can provide insights into potential mechanisms. These may include:
-
Restoration of DNA Repair Pathways: Cancer cells can develop secondary mutations that restore the function of a compromised DNA repair pathway, thereby bypassing the effect of the inhibitor.
-
Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1 gene), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in the Drug Target (ATAD5): Mutations in the ATAD5 gene could potentially alter the protein structure, preventing this compound from binding and destabilizing it.
-
Stabilization of Replication Forks: Cancer cells can acquire mechanisms to protect and stabilize stalled replication forks, mitigating the DNA damage caused by this compound's interference with the DDR.
-
Activation of Alternative Signaling Pathways: Cells may activate compensatory signaling pathways to survive the DNA damage induced by this compound treatment.
Q4: How can I confirm if my cells have developed resistance to this compound?
A4: You can confirm resistance by performing a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is indicative of acquired resistance.
Troubleshooting Guides
Problem 1: Decreased this compound Efficacy in Sensitive Cell Lines
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response curve to determine the optimal working concentration for your specific cell line. |
| Cell Line Health and Passage Number | Ensure your cells are healthy and within a low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Assay Conditions | Optimize your cell viability assay parameters, including cell seeding density and incubation time. |
| Drug Stability | Ensure proper storage of this compound to maintain its activity. Avoid repeated freeze-thaw cycles. |
Problem 2: Investigating Potential Mechanisms of Acquired Resistance
| Potential Mechanism | Experimental Approach |
| Increased Drug Efflux | - Perform a Western blot to assess the expression levels of common drug efflux pumps (e.g., P-glycoprotein).- Treat resistant cells with known efflux pump inhibitors in combination with this compound to see if sensitivity is restored. |
| Target Alteration | - Sequence the ATAD5 gene in both sensitive and resistant cell lines to identify potential mutations.- Perform a Western blot to compare the expression levels of ATAD5 protein in sensitive versus resistant cells. |
| Restoration of DNA Repair | - Assess the phosphorylation status of key DDR proteins like CHK1 and RPA32 via Western blot after this compound treatment in both cell lines.- Perform functional assays for DNA repair pathways (e.g., homologous recombination or non-homologous end joining). |
| Altered Gene Expression | - Conduct RNA sequencing (RNA-Seq) or microarray analysis to compare the gene expression profiles of sensitive and resistant cells to identify upregulated survival pathways or downregulated pro-apoptotic pathways. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant Subline IC50 (µM) | Fold Resistance |
| HCT116 (Colon) | [Insert experimental value] | [Insert experimental value] | [Calculate] |
| MCF-7 (Breast) | [Insert experimental value] | [Insert experimental value] | [Calculate] |
| A549 (Lung) | [Insert experimental value] | [Insert experimental value] | [Calculate] |
| U87 (Glioblastoma) | [Insert experimental value] | [Insert experimental value] | [Calculate] |
Experimental Protocols
Protocol for Generating this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to escalating concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound for the parental cell line.
-
Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Subculture: Monitor the cells for growth. When the cells reach 70-80% confluency, subculture them into a fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells demonstrate stable growth at the initial concentration for several passages, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat and Select: Continue this process of dose escalation and subculturing. It is common for a significant portion of the cell population to die off after each dose increase. The surviving cells are the ones selected for resistance.
-
Establish a Resistant Line: After several months of continuous culture with escalating doses, a cell line that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50) can be considered resistant.
-
Characterize the Resistant Line: Confirm the level of resistance by performing a cell viability assay to determine the new IC50. Cryopreserve aliquots of the resistant cell line at different stages of selection.
Protocol for Cell Viability Assay (MTT Assay)
This protocol outlines the steps for assessing cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
96-well plates
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value.
Protocol for Western Blot Analysis of DDR Proteins
This protocol details the procedure for analyzing the expression and phosphorylation status of DNA Damage Response (DDR) proteins, such as ATAD5 and phospho-CHK1, in response to this compound.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-ATAD5, anti-phospho-CHK1, anti-CHK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat sensitive and resistant cells with this compound at the desired concentration and time points. Lyse the cells on ice using lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between samples.
Mandatory Visualizations
Caption: this compound inhibits ATAD5 stabilization and CHK1 phosphorylation.
Caption: Workflow for developing and characterizing this compound resistance.
Caption: Logic diagram for troubleshooting this compound resistance.
References
improving the efficacy of ML367 in combination therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ML367 in combination therapies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance the efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of ATAD5 (ATPase Family AAA Domain Containing 5) stabilization.[1] ATAD5 is a protein involved in the DNA damage response (DDR) and plays a crucial role in unloading Proliferating Cell Nuclear Antigen (PCNA) from DNA after replication and repair.[2][3] By destabilizing ATAD5, this compound disrupts DNA repair pathways, making cancer cells more susceptible to DNA damaging agents.[1] this compound has been shown to suppress general DNA damage responses, including the phosphorylation of RPA32 and CHK1.[1]
Q2: What is the rationale for using this compound in combination therapies?
A2: The rationale for using this compound in combination therapies is to induce synthetic lethality. By inhibiting ATAD5-mediated DNA repair, this compound can sensitize cancer cells to the cytotoxic effects of other drugs that induce DNA damage or inhibit parallel DNA repair pathways.[4] This is particularly relevant for use with PARP (Poly (ADP-ribose) polymerase) inhibitors in cancers with deficiencies in DNA damage repair proteins.[4]
Q3: What are the most promising combination partners for this compound?
A3: Based on its mechanism of action, the most promising combination partners for this compound are agents that either induce DNA damage or inhibit other DNA repair pathways. These include:
-
PARP inhibitors (e.g., olaparib, talazoparib): This combination is expected to be particularly effective in tumors with existing DNA repair deficiencies.[4][5]
-
DNA damaging agents (e.g., cisplatin, temozolomide): this compound can potentially lower the required dose of these cytotoxic agents, thereby reducing toxicity while maintaining efficacy.[6][7]
-
ATR inhibitors: Combining this compound with ATR inhibitors could create a powerful synergistic effect by targeting multiple nodes in the DNA damage response pathway.[8]
Q4: What should I consider regarding the solubility and stability of this compound?
A4: this compound has moderate aqueous solubility, which should be considered when preparing stock solutions and working concentrations. It is advisable to first dissolve this compound in an organic solvent like DMSO to create a high-concentration stock, which can then be diluted in aqueous media for experiments. For in vivo studies, the formulation may require specific excipients to improve solubility and bioavailability. Regarding stability, this compound has been shown to be relatively stable in various buffers, but it is always recommended to prepare fresh dilutions for each experiment and store stock solutions at -20°C or -80°C.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected results in cell viability assays | Cell seeding density variability. | Ensure consistent cell seeding density across all wells and plates. |
| This compound precipitation at high concentrations. | Visually inspect wells for any signs of precipitation. If observed, consider lowering the final concentration or using a different solvent system for initial stock preparation. | |
| Fluctuation in incubation time. | Maintain a consistent incubation time for all experiments to ensure reproducibility. | |
| No significant decrease in phospho-CHK1 levels after this compound treatment | Insufficient this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. |
| Antibody issues in Western blotting. | Use a validated phospho-specific CHK1 antibody and include appropriate positive and negative controls. Ensure the use of phosphatase inhibitors during cell lysis.[9] | |
| Cell line resistance. | Some cell lines may be inherently resistant to this compound's effects. Consider testing a panel of cell lines with varying genetic backgrounds. | |
| Difficulty in achieving synergy in combination studies | Suboptimal drug ratio. | Perform a checkerboard assay with a wide range of concentrations for both this compound and the combination partner to identify the optimal synergistic ratio. |
| Antagonistic interaction at certain concentrations. | Analyze the full dose-response matrix from the checkerboard assay to identify any antagonistic effects at specific concentrations. | |
| Incorrect timing of drug administration. | For in vivo studies, the timing of administration of each drug can be critical. Experiment with different dosing schedules (e.g., sequential vs. co-administration). |
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound, both as a single agent and in combination therapies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | > 40 | [4] |
| PARP-1 deficient HCT116 | Colon Carcinoma | Significantly lower than WT | [4] |
| Various other cell lines | Multiple | 10-50 | [5][10][11][12][13] |
Note: Specific IC50 values for this compound in a wide range of cancer cell lines are not extensively published. The provided range is based on general observations from multiple sources. Researchers are encouraged to determine the IC50 for their specific cell line of interest.
Table 2: Synergistic Effects of this compound in Combination Therapies
| Combination Partner | Cancer Cell Line | Assay Type | Key Findings | Reference |
| PARP Inhibitors | DNA repair-deficient cells | Colony Formation | Significant growth inhibition | [4] |
| Cisplatin | A549 (Lung Cancer) | LDH Assay | Synergistic cytotoxicity (CI: 0.5625) | [6] |
| Cisplatin | Head and Neck Carcinoma cell lines | Cell Proliferation | Synergistic inhibition | [11] |
| Olaparib (PARP inhibitor) | Triple-Negative Breast Cancer | Cell Viability, Clonogenicity | Synergistic decrease in IC50 and colony formation | [14] |
CI: Combination Index. A CI value < 1 indicates synergy.
Experimental Protocols
Checkerboard Synergy Assay
This protocol is used to assess the synergistic, additive, or antagonistic effects of this compound in combination with another drug.
Materials:
-
96-well microtiter plates
-
This compound and the combination drug
-
Appropriate cancer cell line and culture medium
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Multichannel pipette
Procedure:
-
Prepare Drug Dilutions:
-
Prepare serial dilutions of this compound horizontally across the plate.
-
Prepare serial dilutions of the combination drug vertically down the plate.
-
Include wells with each drug alone as controls, as well as untreated control wells.
-
-
Cell Seeding:
-
Seed the 96-well plates with the desired cancer cell line at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Add the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plates for a period determined by the cell line's doubling time (typically 48-72 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well and measure the absorbance or luminescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the untreated control.
-
Determine the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blot for Phospho-CHK1
This protocol is used to assess the effect of this compound on the DNA damage response pathway by measuring the phosphorylation of CHK1.
Materials:
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-CHK1 and anti-total-CHK1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentration and for the appropriate time. Include a positive control (e.g., a known DNA damaging agent) and an untreated control.
-
Lyse the cells on ice using a lysis buffer supplemented with phosphatase and protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CHK1 antibody overnight at 4°C.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an anti-total-CHK1 antibody to normalize the phospho-protein levels.
-
Visualizations
Caption: Simplified signaling pathway of ATAD5 and the DNA damage response.
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. ATAD5 deficiency alters DNA damage metabolism and sensitizes cells to PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATAD5 regulates the lifespan of DNA replication factories by modulating PCNA level on the chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Timely termination of repair DNA synthesis by ATAD5 is important in oxidative DNA damage-induced single-strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic anticancer effect of cisplatin and Chal-24 combination through IAP and c-FLIPL degradation, Ripoptosome formation and autophagy-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation for Synergistic Effects by Combinations of Photodynamic Therapy (PDT) with Temoporfin (mTHPC) and Pt(II) Complexes Carboplatin, Cisplatin or Oxaliplatin in a Set of Five Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic targeting and resistance to PARP inhibition in DNA damage repair-deficient pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pentagalloyl Glucose and Cisplatin Combination Treatment Exhibits a Synergistic Anticancer Effect in 2D and 3D Models of Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 13. researchgate.net [researchgate.net]
- 14. Olaparib synergy screen reveals Exemestane induces replication stress in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
how to address ML367 precipitation in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing precipitation issues with ML367 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: I observed precipitation after adding this compound to my experimental buffer. What are the common causes?
A1: Precipitation of this compound, a hydrophobic quinazoline derivative, can be attributed to several factors:
-
Low Aqueous Solubility: this compound has moderate but limited solubility in aqueous solutions like Phosphate Buffered Saline (PBS).[1] Exceeding its solubility limit in your experimental buffer is a primary cause of precipitation.
-
Buffer Composition: The presence of certain salts, especially at high concentrations, can reduce the solubility of hydrophobic compounds through a "salting-out" effect. While specific interactions with this compound have not been documented, this is a common phenomenon.
-
pH of the Buffer: this compound has been observed to precipitate in buffers with a pH of 10.[2] The protonation state of the molecule can significantly influence its solubility.
-
Temperature: Changes in temperature can affect the solubility of small molecules.
-
High Final Concentration of this compound: Preparing a working solution that exceeds the solubility of this compound in the final experimental buffer will lead to precipitation.
-
Inadequate Dissolution of Stock Solution: If the initial DMSO stock solution is not fully dissolved, it can lead to precipitation upon dilution into an aqueous buffer.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3] Ensure that the compound is completely dissolved in DMSO before further dilution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C.
Q3: How can I prevent this compound from precipitating in my aqueous experimental buffer?
A3: To prevent precipitation, consider the following strategies:
-
Use of Co-solvents: For in vivo studies, formulations with co-solvents such as 10% DMSO, 40% PEG300, and 5% Tween-80 in saline have been used to achieve a clear solution at concentrations up to 2.08 mg/mL.[4] While these concentrations may not be suitable for all in vitro assays, the principle of using a small percentage of an appropriate co-solvent can be adapted.
-
Lower the Final Concentration: Use the lowest effective concentration of this compound in your assay to stay below its solubility limit.
-
Optimize Buffer Composition: If possible, minimize the concentration of salts in your buffer. Typical kinase assay buffers contain components like Tris-HCl, β-glycerophosphate, DTT, Na3VO4, and MgCl2.[2] DNA damage assay lysis buffers may contain high salt concentrations (e.g., 2.5 M NaCl), which could promote precipitation.[5][6]
-
pH Adjustment: Maintain a pH within the stable range for this compound. Avoid highly alkaline conditions (pH 10) where precipitation has been observed.[2]
-
Sonication and Gentle Heating: If precipitation occurs upon dilution, gentle warming and sonication can help to redissolve the compound.[4] However, be cautious with temperature-sensitive assays.
Q4: Is it normal to see a slight precipitate in some buffers even with precautions?
A4: Yes, a slight decrease in the soluble concentration of this compound over 48 hours due to precipitation has been observed in some assay buffers, even when prepared with 20% acetonitrile as a co-solvent.[2] It is crucial to ensure your working solution is homogenous before starting your experiment.
Troubleshooting Guide: Addressing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and resolve this compound precipitation in your experimental buffer.
Experimental Workflow for Preparing this compound Working Solutions
Caption: A step-by-step workflow for preparing and troubleshooting this compound working solutions.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C₁₉H₁₂F₂N₄ | [7] |
| Molecular Weight | 334.32 g/mol | [1] |
| Solubility in DMSO | ≥ 120 mg/mL (358.94 mM) | [3] |
| Solubility in 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (6.22 mM) | [1] |
| Solubility in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (6.22 mM) | [4] |
| Solubility in 10% DMSO / 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (6.22 mM) (Suspended solution) | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly for at least 1 minute to ensure complete dissolution.
-
Visually inspect the solution against a light source to confirm that no solid particles are present.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General Method for Preparing Aqueous Working Solutions
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Prepare your final experimental buffer.
-
Serially dilute the DMSO stock solution into the experimental buffer to achieve the final desired concentration. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in your assay is low (typically <1%, and ideally <0.5%) to avoid solvent effects on your biological system.
This compound Signaling Pathway
This compound is an inhibitor of ATAD5 (ATPase Family AAA Domain Containing 5) stabilization. ATAD5 is involved in the DNA damage response (DDR). By destabilizing ATAD5, this compound can sensitize cancer cells to DNA damaging agents. It has been shown to block the phosphorylation of RPA32 and CHK1, key proteins in the DNA damage signaling cascade.
Caption: Signaling pathway showing the inhibitory effect of this compound on the DNA damage response.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 3. molnova.com [molnova.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound, inhibitor of ATAD5 stabilization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
best practices for handling and storing ML367 compound
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing the ML367 compound, alongside troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of ATPase family AAA domain-containing protein 5 (ATAD5) stabilization.[1][2][3][4][5] In response to DNA damage, ATAD5 protein levels typically increase to participate in the DNA damage response.[3][6][7][8] this compound blocks this stabilization, leading to the suppression of general DNA damage responses, including the phosphorylation of RPA32 and CHK1.[1][2][3][4] This action can sensitize cancer cells to DNA damaging agents, particularly those deficient in other DNA repair pathways like PARP1.[2][6][7]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and efficacy. Recommendations vary slightly between suppliers, but the general guidelines are summarized in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 1-2 years |
| -20°C | 1 month - 1 year |
Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in DMSO.[1][2] For in vitro experiments, a stock solution of 10 mM in 100% DMSO is commonly prepared. To avoid precipitation when diluting into aqueous media for cell-based assays, it is recommended to add the DMSO stock directly to the cell culture media with vigorous mixing. The final DMSO concentration in the cell culture should be kept low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.[9] Always use fresh, high-quality DMSO, as it is hygroscopic and absorbed water can reduce the solubility of the compound.[2]
Q4: What are the known safety hazards associated with this compound?
A4: According to the available Safety Data Sheet (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[10] When handling the compound, it is important to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[10]
Troubleshooting Guide
Issue 1: My this compound compound precipitated out of solution when I diluted my DMSO stock in aqueous buffer or cell culture media.
-
Possible Cause: The compound has limited solubility in aqueous solutions. High concentrations of the compound in a small volume of DMSO, when rapidly diluted into a large volume of aqueous solution, can cause it to crash out.
-
Solution:
-
Direct Dilution: Instead of diluting the stock in a separate aqueous solution before adding it to your cells, add the required volume of your DMSO stock solution directly to the final volume of your cell culture medium while vortexing or gently swirling the medium. This allows for a more gradual dissolution.
-
Serial Dilutions in DMSO: If you need to perform a dose-response experiment, it is best to make serial dilutions of your compound in 100% DMSO first. Then, add a small, consistent volume of each DMSO dilution to your cells in culture media.
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Sonication: If precipitation occurs during the preparation of a working solution, gentle sonication may help to redissolve the compound.[1]
-
Issue 2: I am observing high levels of cell death or unexpected cellular effects in my control (vehicle-treated) cells.
-
Possible Cause: The final concentration of DMSO in your cell culture is too high, leading to solvent-induced cytotoxicity.
-
Solution:
-
Determine DMSO Tolerance: The tolerance to DMSO can vary significantly between cell lines. It is recommended to perform a dose-response experiment with DMSO alone to determine the maximum concentration your specific cell line can tolerate without significant effects on viability or the experimental readout. Most cell lines can tolerate up to 0.5% DMSO, but some sensitive or primary cells may require concentrations below 0.1%.[9]
-
Maintain Consistent DMSO Concentration: Ensure that the final concentration of DMSO is the same across all experimental conditions, including the untreated control. This is crucial for accurate interpretation of the results.
-
Issue 3: I am not observing the expected biological effect of this compound in my assay.
-
Possible Cause 1: The compound may have degraded due to improper storage or handling.
-
Solution 1: Review the storage conditions of both the powder and the stock solutions. Ensure that stock solutions were not subjected to multiple freeze-thaw cycles. If there is any doubt about the integrity of the compound, it is best to use a fresh vial.
-
Possible Cause 2: The concentration of this compound used may not be optimal for the specific cell line or experimental conditions.
-
Solution 2: Perform a dose-response experiment to determine the optimal working concentration of this compound for your specific assay. The effective concentration can vary between different cell types and experimental setups. For ATAD5 stabilization inhibition in HEK293T cells, concentrations in the range of 5-40 µM have been used.[2]
-
Possible Cause 3: The incubation time with the compound may be insufficient to observe a biological response.
-
Solution 3: Optimize the incubation time. For inhibiting ATAD5 stabilization, an incubation time of 16 hours has been reported to be effective.[1][2]
Experimental Protocols
Detailed Methodology for ATAD5 Stabilization Assay
This protocol is adapted from the methods described in the NIH Probe Report for this compound.[4]
Objective: To determine the effect of this compound on the stabilization of ATAD5 protein in a cellular context, typically induced by a DNA damaging agent.
Materials:
-
HEK293T cells
-
Plasmid encoding FLAG-tagged ATAD5
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (powder and 10 mM stock in DMSO)
-
5-Fluorouridine (5-FUrd) (DNA damaging agent)
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Nonidet P-40, 5 mM EDTA, protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FLAG, anti-tubulin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Detection System
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfect the cells with the FLAG-tagged ATAD5 plasmid using Lipofectamine 2000 according to the manufacturer's protocol.
-
-
Compound Treatment:
-
48 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM).
-
For inducing ATAD5 stabilization, co-treat the cells with 20 µM 5-FUrd. Include a control group treated with 5-FUrd and the vehicle (DMSO) only.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated level for HEK293T cells (typically ≤ 0.5%).
-
Incubate the cells for 16 hours at 37°C in a CO2 incubator.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells on ice for 30 minutes using the Lysis Buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FLAG antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL Western Blotting Detection System.
-
Strip the membrane and re-probe with an anti-tubulin antibody to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the FLAG-ATAD5 band intensity to the corresponding tubulin band intensity.
-
Compare the levels of FLAG-ATAD5 in the this compound-treated samples to the vehicle-treated control to determine the effect of the compound on ATAD5 stabilization.
-
Visualizations
Caption: Signaling pathway of this compound in the DNA damage response.
Caption: Experimental workflow for the ATAD5 stabilization assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Timely termination of repair DNA synthesis by ATAD5 is important in oxidative DNA damage-induced single-strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, inhibitor of ATAD5 stabilization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Timely termination of repair DNA synthesis by ATAD5 is important in oxidative DNA damage-induced single-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of this compound, inhibitor of ATAD5 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. rupress.org [rupress.org]
Technical Support Center: Mitigating Cytotoxicity of ML367 in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with ML367 in long-term experimental setups.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments with this compound and offers potential solutions.
Issue 1: Excessive Cell Death or Growth Inhibition in Long-Term Cultures
Researchers often observe increased cell death or significant growth inhibition in cell lines treated with this compound over extended periods, even at concentrations that show minimal toxicity in short-term assays.
| Potential Cause | Proposed Solution | Experimental Steps |
| Concentration-dependent toxicity | The effective concentration of this compound for ATAD5 inhibition may be close to its cytotoxic threshold in sensitive cell lines or over long-term exposure. | 1. Conduct a dose-response curve for cytotoxicity over time: Treat cells with a range of this compound concentrations for periods that match your intended long-term experiment (e.g., 3, 5, 7, and 14 days). 2. Determine the Maximum Non-Toxic Concentration (MNTC): Identify the highest concentration that does not significantly impact cell viability or proliferation over the desired experimental duration. 3. Optimize Working Concentration: Use the MNTC or a slightly lower concentration for your long-term experiments. |
| Cumulative cellular stress | Continuous exposure to this compound, an inhibitor of DNA damage response, can lead to an accumulation of unrepaired DNA damage and cellular stress, ultimately triggering apoptosis or senescence.[1][2] | 1. Implement intermittent dosing: Instead of continuous exposure, treat cells with this compound for a defined period (e.g., 24-48 hours), followed by a "rest" period in compound-free medium.[3] 2. Monitor markers of DNA damage and apoptosis: Regularly assess markers like γH2AX, cleaved caspase-3, or PARP cleavage to monitor the level of cellular stress. |
| Cell confluence and nutrient depletion | High cell density can exacerbate the cytotoxic effects of a compound and lead to nutrient depletion and waste accumulation, which themselves are cytotoxic.[3] | 1. Seed cells at a lower density: For long-term experiments, start with a lower cell seeding density to prevent cultures from becoming over-confluent. 2. Regular media changes: Refresh the culture medium with fresh this compound every 48-72 hours to ensure consistent compound concentration and replenish nutrients.[3] |
| Off-target effects | Like many small molecules, this compound may have off-target effects that contribute to cytotoxicity, especially during prolonged exposure.[4] | 1. Characterize off-target activity: If feasible, perform profiling assays (e.g., kinome scans) to identify potential off-target interactions. 2. Use the lowest effective concentration: This minimizes the likelihood of engaging off-target molecules. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound and how does it relate to cytotoxicity?
A1: this compound is an inhibitor of ATAD5 (ATPase Family, AAA Domain Containing 5) stabilization.[1] ATAD5 is involved in the DNA damage response, and its protein levels typically increase when DNA is damaged.[2][5] By preventing the stabilization of ATAD5, this compound can sensitize cells, particularly cancer cells, to DNA damaging agents.[1] This disruption of the DNA repair mechanism can lead to the accumulation of genomic damage, which can trigger cell death, especially in long-term experiments.
Q2: The initial probe report for this compound stated it had no significant cytotoxic effect. Why am I observing cytotoxicity?
A2: The initial characterization of this compound likely involved short-term cytotoxicity assays (e.g., 24-72 hours).[1] In such a timeframe, the effects of inhibiting a DNA damage response pathway may not be severe enough to cause widespread cell death. However, in long-term experiments, the cumulative effect of this inhibition can lead to significant cytotoxicity. Furthermore, the report noted that this compound caused significant growth inhibition in colony formation assays, which are inherently longer-term.[1] Cytotoxicity is also highly dependent on the cell type, particularly its intrinsic level of DNA damage and the status of its DNA repair pathways.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line and experiment duration?
A3: The best approach is to perform a time-course and dose-response cytotoxicity experiment. A suggested protocol is outlined below.
Experimental Protocol: Determining the Maximum Non-Toxic Concentration (MNTC) of this compound
Objective: To determine the highest concentration of this compound that can be used in a long-term experiment without causing significant cell death.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
A cell viability assay kit (e.g., MTT, CellTiter-Glo®, or similar)
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. It is recommended to start from a high concentration (e.g., 40 µM) and perform 2-fold dilutions down to a low concentration.[1] Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the overnight medium from the cells and add the medium containing the different concentrations of this compound.
-
Time-Course Incubation: Incubate the plates for your desired experimental durations (e.g., Day 3, Day 5, Day 7, Day 14). For longer time points, you will need to change the media with freshly prepared this compound every 2-3 days.[3]
-
Viability Assessment: At each time point, perform the cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells (set as 100% viability). Plot cell viability (%) against this compound concentration for each time point. The MNTC is the highest concentration that maintains a cell viability of ≥90%.
Q4: Are there any general strategies to reduce compound-induced cytotoxicity in long-term cell culture?
A4: Yes, several general strategies can be applied:
-
Serum Concentration: Reducing the serum concentration in the culture medium can slow down cell proliferation, which may reduce the cytotoxic impact of compounds that affect dividing cells.[3] However, not all cell lines tolerate low serum conditions well.
-
Intermittent Dosing: As mentioned in the troubleshooting guide, treating cells for a defined period followed by a recovery period can reduce cumulative toxicity.[6]
-
Lower Seeding Density: Starting with fewer cells and allowing them to grow in the presence of the compound over a longer period can prevent confluence-related artifacts.[3]
-
Use of Protective Agents: In some cases, co-treatment with antioxidants or other cytoprotective agents can mitigate toxicity, although specific agents for this compound have not been reported. This would require empirical testing.
Data Presentation
To systematically determine the optimal working concentration of this compound, we recommend using the following tables to record your experimental data.
Table 1: Dose-Response of this compound on Cell Viability Over Time
| This compound Conc. (µM) | Day 3 (% Viability) | Day 7 (% Viability) | Day 14 (% Viability) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 2.5 | |||
| 5.0 | |||
| 10.0 | |||
| 20.0 | |||
| 40.0 |
Table 2: Effect of Dosing Strategy on Cell Viability at [MNTC]
| Dosing Strategy | Endpoint Viability (%) | Endpoint Cell Count | Notes |
| Continuous | Medium and compound changed every 48h. | ||
| Intermittent (48h on, 48h off) | Compound present for 48h, then compound-free medium for 48h, cycle repeated. | ||
| Vehicle Control | 100 |
Visualizations
The following diagrams illustrate key concepts and workflows for mitigating this compound cytotoxicity.
References
- 1. Discovery of this compound, inhibitor of ATAD5 stabilization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of this compound, inhibitor of ATAD5 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
ML367 Technical Support Center: Optimizing Experimental Conditions for Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on adjusting experimental conditions for ML367, a potent inhibitor of ATPase family AAA domain-containing protein 5 (ATAD5) stabilization, across various cell types. This compound disrupts the DNA damage response (DDR), sensitizing cancer cells to DNA damaging agents, particularly those with deficiencies in DNA repair pathways like PARP1.[1][2] This guide offers detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound inhibits the stabilization of ATAD5, a protein involved in the DNA damage response.[3] By destabilizing ATAD5, this compound interferes with the proper unloading of Proliferating Cell Nuclear Antigen (PCNA) from DNA, a critical step in DNA replication and repair. This disruption of the DDR leads to the suppression of downstream signaling, including the phosphorylation of RPA32 and CHK1, ultimately sensitizing cancer cells to DNA damaging agents.[1][2]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, a pilot experiment with a wide range of this compound concentrations is recommended. Based on studies in HEK293T and HCT116 cells, a starting range of 1 µM to 40 µM is advisable.[1] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type.
Q3: How does this compound's effectiveness vary between cell lines?
A3: The efficacy of this compound can vary significantly depending on the genetic background of the cell line, particularly its DNA damage repair capabilities. Cells with inherent DNA repair defects, such as PARP1 deficiency, have shown increased sensitivity to this compound.[1][2] Therefore, it is essential to characterize the DNA repair pathway status of your cell line of interest.
Q4: What are the key considerations when designing a cell viability assay with this compound?
A4: When designing a cell viability assay, consider the following:
-
Cell Seeding Density: Ensure optimal cell seeding density to avoid confluency-related artifacts.
-
Incubation Time: Incubation times may need to be optimized for different cell lines. A common starting point is 24 to 48 hours.
-
Positive and Negative Controls: Include appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., a known cytotoxic agent) to validate your assay.
-
Assay Method: Choose a viability assay appropriate for your experimental goals (e.g., MTT, CellTiter-Glo).
Experimental Protocols
General Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent cancer cell lines with this compound. Specific conditions, such as media and passaging ratios, should be optimized for each cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, ZR-75-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates or flasks
Procedure:
-
Culture cells in their recommended complete medium to ~80% confluency.
-
Seed cells into appropriate culture plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Proceed with downstream analysis (e.g., cell viability assay, western blotting).
Cell Viability (MTT) Assay
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Following this compound treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation
Table 1: Illustrative Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | DNA Repair Status | Effective Concentration (IC50, µM) | Incubation Time (hours) |
| HEK293T | Embryonic Kidney | Proficient | ~15-20 | 16 |
| HCT116 | Colorectal Carcinoma | Proficient | ~10-15 | 48 |
| HCT116 (PARP1-/-) | Colorectal Carcinoma | Deficient | ~5-10 | 48 |
| MCF-7 | Breast Adenocarcinoma | Proficient | ~20-25 | 48 |
| ZR-75-1 | Breast Ductal Carcinoma | Proficient | ~25-30 | 48 |
Note: These values are illustrative and should be determined empirically for your specific experimental conditions.
Mandatory Visualizations
Caption: this compound inhibits ATAD5 stabilization, disrupting PCNA unloading and downstream DNA damage response signaling.
Caption: Workflow for optimizing this compound experimental conditions in a new cell line.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability results | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- this compound precipitation at high concentrations. | - Ensure a single-cell suspension and accurate cell counting before seeding.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.- Visually inspect this compound dilutions for any precipitation. If observed, prepare fresh dilutions and consider using a solubilizing agent if compatible with your assay. |
| No significant effect of this compound on cell viability | - Cell line is resistant to this compound's mechanism of action.- Sub-optimal concentration or incubation time.- Inactive this compound compound. | - Verify the DNA damage repair status of your cell line. Cells with robust DDR pathways may be more resistant.- Perform a broader dose-response and a time-course experiment.- Confirm the integrity and activity of your this compound stock. |
| Unexpected decrease in ATAD5 protein levels in control group (Western Blot) | - High cell density leading to stress and protein degradation.- Issues with antibody specificity or quality. | - Optimize cell seeding density to avoid over-confluency.- Use a validated ATAD5 antibody and include appropriate positive and negative controls for the antibody. |
| Inconsistent phosphorylation of RPA32 or CHK1 | - Asynchronous cell population.- Timing of analysis post-treatment is not optimal. | - Consider cell synchronization methods if studying cell cycle-dependent effects.- Perform a time-course experiment to identify the peak of phosphorylation for these markers after this compound treatment. |
References
Validation & Comparative
A Comparative Guide: ML367 vs. siRNA Knockdown for ATAD5 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Methods for Studying ATAD5 Function.
This guide provides a detailed comparison of two distinct methodologies for inhibiting the function of ATPase Family AAA Domain Containing 5 (ATAD5): the small molecule inhibitor ML367 and siRNA-mediated knockdown. ATAD5 is a crucial protein involved in DNA replication and repair, primarily known for its role in unloading the Proliferating Cell Nuclear Antigen (PCNA) clamp from DNA.[1][2] Understanding the nuances of these inhibitory methods is critical for designing experiments and interpreting results in studies of genomic stability and cancer biology.
At a Glance: this compound vs. ATAD5 siRNA
| Feature | This compound | siRNA Knockdown of ATAD5 |
| Mechanism of Action | Inhibits the stabilization of ATAD5 protein, leading to its destabilization and subsequent degradation.[3][4] | Post-transcriptionally silences the ATAD5 gene by mediating the degradation of its mRNA, thereby preventing protein synthesis. |
| Target | ATAD5 protein. | ATAD5 mRNA. |
| Mode of Inhibition | Post-translational. | Pre-translational. |
| Reversibility | Potentially reversible upon withdrawal of the compound. | Transient, with protein levels recovering as the siRNA is diluted or degraded. |
| Off-Target Effects | Possible off-target interactions with other proteins. | Potential for off-target gene silencing due to partial sequence homology. |
Quantitative Comparison of Cellular Effects
The following tables summarize the quantitative effects of this compound and ATAD5 siRNA on key cellular processes as reported in the literature. It is important to note that these results are compiled from different studies and direct comparative experiments have not been published.
Table 1: Effect on ATAD5 Protein Levels
| Treatment | Cell Line | Concentration/Dose | Method | Result | Reference |
| This compound | HEK293T | 10-40 µM | Western Blot | Dose-dependent decrease in FLAG-ATAD5 protein levels.[3] | [Probe Reports from the NIH Molecular Libraries Program][3] |
| ATAD5 siRNA | HEK293T, HeLa | Not specified | Western Blot | Significant reduction in endogenous ATAD5 protein levels. | [Lee et al., 2013][2] |
Table 2: Effects on PCNA Dynamics
| Treatment | Cell Line | Concentration/Dose | Method | Result | Reference |
| This compound | - | - | - | Data not available. | - |
| ATAD5 siRNA | HeLa | Not specified | Immunofluorescence & Chromatin Fractionation | Significant increase in chromatin-bound PCNA signal intensity and foci size.[2] | [Lee et al., 2013][2] |
Table 3: Effects on Cell Cycle Progression
| Treatment | Cell Line | Concentration/Dose | Method | Result | Reference |
| This compound | - | - | - | Data not available. | - |
| ATAD5 siRNA | HeLa | Not specified | Flow Cytometry | Accumulation of cells in the S-phase, indicating a delay in S-phase progression.[2] | [Lee et al., 2013][2] |
Table 4: Effects on DNA Damage Response
| Treatment | Cell Line | Concentration/Dose | Method | Result | Reference |
| This compound | Not specified | Not specified | Not specified | Blocks UV-induced phosphorylation of RPA32 and CHK1.[3][4] | [Probe Reports from the NIH Molecular Libraries Program][3][4] |
| ATAD5 siRNA | Not specified | Not specified | Not specified | Increased spontaneous DNA damage and sensitivity to DNA damaging agents. | [Lee et al., 2013][2] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams are provided.
Caption: ATAD5 Signaling Pathway and Points of Inhibition.
Caption: Generalized experimental workflow for comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for ATAD5 and Phospho-CHK1
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Clarify lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-40 µg of protein on a 4-15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-ATAD5, anti-phospho-CHK1, anti-CHK1, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
siRNA Transfection
-
One day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.
-
Dilute ATAD5-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate cells for 48-72 hours before harvesting for downstream analysis.
Cell Cycle Analysis by Flow Cytometry
-
Harvest cells by trypsinization and wash with PBS.
-
Fix cells in ice-cold 70% ethanol while vortexing gently.
-
Store fixed cells at -20°C for at least 2 hours.
-
Wash cells with PBS to remove ethanol.
-
Resuspend cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the DNA content of single cells using a flow cytometer.
-
Model the cell cycle distribution using appropriate software (e.g., FlowJo, ModFit LT).
Chromatin Fractionation
-
Harvest and wash cells with PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Lyse the cells with a Dounce homogenizer or by adding a detergent (e.g., Triton X-100).
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet.
-
Lyse the nuclei in a nuclear extraction buffer and centrifuge to separate the soluble nuclear fraction (supernatant) from the insoluble chromatin pellet.
-
Wash the chromatin pellet.
-
Resuspend the chromatin pellet in a suitable buffer for downstream analysis like Western blotting.
Immunofluorescence for PCNA Foci
-
Grow cells on coverslips.
-
Wash cells with PBS.
-
To visualize chromatin-bound PCNA, pre-extract soluble proteins with a buffer containing Triton X-100 before fixation.
-
Fix cells with 4% paraformaldehyde or ice-cold methanol.
-
Permeabilize cells with 0.5% Triton X-100 in PBS.
-
Block with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.
-
Incubate with anti-PCNA primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on slides and visualize using a fluorescence microscope.
Conclusion
Both this compound and siRNA-mediated knockdown are valuable tools for interrogating the function of ATAD5. This compound offers a rapid and potentially reversible method to inhibit ATAD5 at the protein level, while siRNA provides a highly specific means of depleting the protein by targeting its mRNA. The choice between these methods will depend on the specific experimental question, the desired kinetics of inhibition, and the cellular context. This guide provides the foundational data and protocols to aid researchers in making an informed decision and in designing rigorous and well-controlled experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. ATAD5 regulates the lifespan of DNA replication factories by modulating PCNA level on the chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, inhibitor of ATAD5 stabilization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of this compound, inhibitor of ATAD5 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
ML367: A Novel DNA Repair Inhibitor Targeting ATAD5
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of DNA repair, the quest for novel therapeutic targets and inhibitors is paramount for advancing cancer therapy. This guide provides a comprehensive comparison of ML367, a first-in-class inhibitor of ATAD5 stabilization, with other established DNA repair inhibitors. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.
Introduction to this compound
This compound is a novel small molecule inhibitor that targets the stabilization of the ATPase family AAA domain-containing protein 5 (ATAD5).[1][2][3] ATAD5 is a crucial component of the DNA damage response (DDR), playing a key role in unloading the proliferating cell nuclear antigen (PCNA) clamp from DNA following DNA replication and repair.[4][5][6][7][8] By inhibiting the stabilization of ATAD5, this compound disrupts the normal DNA damage response, leading to genomic instability and sensitizing cancer cells to DNA damaging agents.[1][3] Notably, as of its discovery, no other chemical matter was known to perturb ATAD5 function, positioning this compound as a unique tool for studying this pathway.[1][3]
Mechanism of Action: A Unique Approach to DNA Repair Inhibition
This compound acts by destabilizing ATAD5, leading to its degradation. This is distinct from the catalytic inhibition mechanism of many other DNA repair inhibitors. The destabilization of ATAD5 results in the blockade of general DNA damage responses, including the phosphorylation of RPA32 and CHK1, which are critical downstream signaling events in the DNA damage cascade.[1][2][3] This suggests that this compound can interfere with DNA repair pathways that function upstream of ATAD5.[1][3]
The following diagram illustrates the proposed signaling pathway affected by this compound:
Comparative Performance Data
Currently, there is a lack of direct head-to-head comparative studies of this compound against other DNA repair inhibitors in the published literature. This compound is a relatively new probe molecule, and research is ongoing. However, existing data provides valuable insights into its potential and unique properties.
This compound Performance Summary
The following table summarizes the key performance data for this compound based on available studies.
| Parameter | Value | Cell Line | Assay | Source |
| IC50 (ATAD5 destabilization) | 1.2 µM | HEK293T | ATAD5-Luciferase Reporter Assay | [1] |
| Effect on CHK1 Phosphorylation | Inhibition observed | HEK293T | Western Blot | [1][2] |
| Effect on RPA32 Phosphorylation | Inhibition observed | HEK293T | Western Blot | [1][2] |
| Cytotoxicity (HCT116) | Minimal cytotoxic effect alone | HCT116 | Cell Viability Assay | [1] |
| Sensitization of PARP1-deficient cells | Significant growth inhibition | HCT116 PARP1-/- | Colony Formation Assay | [1] |
Comparison with Other DNA Repair Inhibitors
While direct comparative data is limited, we can infer potential advantages and differences based on the mechanisms of other well-known DNA repair inhibitors.
| Inhibitor Class | Target(s) | Mechanism of Action | Key Characteristics |
| This compound | ATAD5 Stabilization | Destabilizes ATAD5 protein, leading to disruption of PCNA unloading and downstream DDR signaling. | First-in-class; unique mechanism targeting protein stabilization rather than enzymatic activity.[1][3] |
| PARP Inhibitors (e.g., Olaparib, Rucaparib) | PARP1, PARP2 | Catalytic inhibition of PARP enzymes, trapping them on DNA and leading to replication fork collapse, particularly in cells with homologous recombination deficiency (e.g., BRCA mutations). | Clinically approved for various cancers; mechanism relies on synthetic lethality. |
| ATR Inhibitors (e.g., Berzosertib) | ATR Kinase | Inhibits the catalytic activity of ATR, a key kinase in the response to replication stress and single-stranded DNA breaks. | Broad potential in combination with DNA damaging agents; targets a central node in the DDR. |
| ATM Inhibitors (e.g., KU-60019) | ATM Kinase | Inhibits the catalytic activity of ATM, a primary sensor and transducer of DNA double-strand breaks. | Potent radiosensitizers and chemosensitizers. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.
Western Blot for DNA Repair Protein Phosphorylation
This protocol is used to assess the phosphorylation status of key DNA damage response proteins like CHK1 and RPA32.
Workflow Diagram:
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and grow to 70-80% confluency. Treat with DNA damaging agent (e.g., UV irradiation) and/or this compound at desired concentrations for the specified time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-CHK1, phospho-RPA32, total CHK1, total RPA32, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
Protocol:
-
Cell Seeding: Plate a low density of single cells (e.g., 500-1000 cells per well in a 6-well plate).
-
Treatment: Allow cells to attach for 24 hours, then treat with this compound, other inhibitors, or vehicle control for a specified duration.
-
Incubation: Remove the treatment medium, wash with PBS, and add fresh medium. Incubate the cells for 10-14 days until visible colonies form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Wash away excess stain, air dry the plates, and count the number of colonies (typically defined as a cluster of ≥50 cells).
CHK1 Kinase Assay
This in vitro assay measures the catalytic activity of CHK1.
Protocol:
-
Immunoprecipitation of CHK1: Lyse treated cells and immunoprecipitate CHK1 using a specific antibody conjugated to protein A/G beads.
-
Kinase Reaction: Resuspend the beads in kinase buffer containing a CHK1 substrate (e.g., a peptide derived from CDC25C) and ATP (can be radiolabeled [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Separate the reaction products by SDS-PAGE. If using radiolabeled ATP, expose the gel to a phosphor screen or X-ray film to detect the phosphorylated substrate. Alternatively, a phospho-specific antibody against the substrate can be used for Western blotting.
Conclusion and Future Directions
This compound represents a novel and promising tool for the study of DNA repair and as a potential therapeutic agent. Its unique mechanism of action, targeting the stabilization of ATAD5, sets it apart from other DNA repair inhibitors that primarily function through catalytic inhibition. While direct comparative studies are still needed to fully elucidate its performance relative to other inhibitors, the available data demonstrates its ability to disrupt key DNA damage response pathways and sensitize cancer cells, particularly those with deficiencies in other repair mechanisms like PARP1.
Future research should focus on:
-
Direct comparative studies: Head-to-head comparisons of this compound with PARP, ATM, and ATR inhibitors in various cancer cell lines.
-
In vivo efficacy: Evaluation of this compound's anti-tumor activity in preclinical animal models, both as a monotherapy and in combination with other agents.
-
Biomarker discovery: Identification of biomarkers that can predict sensitivity to this compound treatment.
The continued investigation of this compound will undoubtedly provide valuable insights into the role of ATAD5 in DNA repair and may pave the way for new therapeutic strategies in oncology.
References
- 1. Discovery of this compound, inhibitor of ATAD5 stabilization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of this compound, inhibitor of ATAD5 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Timely termination of repair DNA synthesis by ATAD5 is important in oxidative DNA damage-induced single-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Timely termination of repair DNA synthesis by ATAD5 is important in oxidative DNA damage-induced single-strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating ML367's On-Target Activity: A Comparative Guide to Cellular Thermal Shift Assay (CETSA)
For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended target within a cellular context is a critical step in the validation process. This guide provides a comparative overview of methodologies for validating the on-target activity of ML367, a known inhibitor of ATAD5 stabilization, with a primary focus on the Cellular Thermal Shift Assay (CETSA).
This compound is a probe molecule that inhibits the stabilization of ATAD5, a protein involved in the DNA damage response.[1][2] It has been shown to block general DNA damage responses and sensitize cancer cells to DNA damaging agents.[1][2] Validating that this compound directly binds to its putative target and engages it within the complex cellular environment is paramount for its development as a chemical probe or therapeutic lead. CETSA offers a powerful method to assess this target engagement directly in cells.[3][4][5]
The Principle of Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle of ligand-induced thermal stabilization of a target protein.[4][5] When a small molecule binds to its protein target, it can increase the protein's resistance to heat-induced unfolding and aggregation. This change in thermal stability can be quantified, providing direct evidence of target engagement in a cellular environment.[3][4][5][6]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "General workflow of a Cellular Thermal Shift Assay (CETSA)."
Experimental Protocol: Hypothetical CETSA for this compound and ATAD5
While a specific CETSA protocol for this compound has not been published, a standard immunoblotting-based CETSA can be readily adapted.
Objective: To determine if this compound binding to its target (or a downstream effector) induces a thermal shift, confirming target engagement in a cellular context.
Materials:
-
HEK293T cells (or other relevant cell line)[1]
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies: Primary antibody against the target protein (e.g., ATAD5 or a related protein in the pathway like TEL2), and a secondary antibody conjugated to HRP.
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence substrate
Methodology:
-
Cell Culture and Treatment:
-
Culture HEK293T cells to ~80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for a predetermined time (e.g., 1-4 hours).
-
-
Heat Challenge:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-aggregated proteins) from the aggregated proteins by centrifugation.
-
Determine the protein concentration of the soluble lysates.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein as a function of temperature for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization and target engagement.
-
Comparison of Target Validation Methods
CETSA is a powerful tool, but it is one of several methods available for target validation. The choice of method depends on various factors, including the nature of the target, the availability of reagents, and the specific research question.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[4][5] | - In-cell/in-tissue target engagement.[5]- No need for compound modification.[7]- Can be adapted for high-throughput screening.[8][9] | - Requires a specific antibody for detection (in traditional format).[10]- Not all proteins exhibit a clear thermal shift.[11]- Membrane proteins can be challenging.[8] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis. | - In-cell/in-lysate target engagement.- No compound modification needed.- Can identify unknown targets.[11] | - Requires careful optimization of protease digestion.[11]- May not be suitable for all proteins.[11] |
| Affinity Chromatography / Pulldown Assays | An immobilized ligand is used to capture its binding partners from a cell lysate. | - Can identify direct binding partners.- Can be used to purify target proteins. | - Requires chemical modification of the compound, which may alter its binding properties.[7]- Prone to non-specific binding. |
| Photo-Affinity Labeling | A photoreactive group on the compound covalently crosslinks to the target upon UV irradiation. | - Covalent modification allows for stringent purification.- Can identify binding sites. | - Requires synthesis of a modified compound.- UV irradiation can damage cells and proteins. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution. | - Provides a complete thermodynamic profile of the interaction.- Label-free and in-solution. | - Requires purified protein and ligand.- High protein consumption. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein. | - Real-time kinetics of binding and dissociation.- High sensitivity. | - Requires purified protein.- Protein immobilization can affect its conformation. |
dot graph TD { rankdir=LR; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Logical flow from hit discovery to target validation."
Conclusion
Validating the on-target activity of a small molecule like this compound is a multi-faceted process. The Cellular Thermal Shift Assay provides a robust and physiologically relevant method to confirm target engagement within the cell. While it has its own set of technical considerations, its ability to directly measure the interaction between a ligand and its target in an unmodified cellular environment makes it an invaluable tool in the drug discovery and chemical biology toolbox. For a comprehensive validation strategy, CETSA can be complemented with other orthogonal methods to build a stronger body of evidence for the on-target activity of this compound.
References
- 1. Discovery of this compound, inhibitor of ATAD5 stabilization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of this compound, inhibitor of ATAD5 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
Unlocking New Avenues in PARP Inhibitor Resistance: A Comparative Guide to ML367 Efficacy
For researchers, scientists, and drug development professionals grappling with the challenge of PARP inhibitor resistance, the quest for novel therapeutic strategies is paramount. ML367, a potent inhibitor of ATAD5 stabilization, emerges as a promising candidate to resensitize resistant cancer cells to PARP inhibition. This guide provides a comprehensive comparison of the hypothesized efficacy of this compound in PARP inhibitor-sensitive versus resistant cells, supported by mechanistic insights and detailed experimental protocols to facilitate further investigation.
While direct comparative studies on this compound in both sensitive and resistant cell lines are not yet available in the published literature, this guide synthesizes the known mechanisms of this compound and PARP inhibitor resistance to project its potential efficacy. This compound's unique mode of action, targeting the ATAD5-dependent DNA damage response pathway, suggests its potential to circumvent common PARP inhibitor resistance mechanisms.
Mechanism of Action: A Tale of Two Pathways
PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations. They work by trapping PARP1 at sites of single-strand DNA breaks, leading to the formation of cytotoxic double-strand breaks during replication. In HR-deficient cells, these breaks cannot be efficiently repaired, resulting in synthetic lethality.
Resistance to PARP inhibitors can arise through various mechanisms, including the restoration of HR function via secondary mutations in BRCA genes, increased drug efflux, and stabilization of replication forks.
This compound, on the other hand, operates through a distinct mechanism. It acts as an inhibitor of ATAD5 (ATPase family AAA domain-containing protein 5) stabilization.[1] ATAD5 is a crucial component of the DNA damage response, and its inhibition can disrupt DNA repair pathways.[1] Studies have shown that cells deficient in DNA damage repair proteins, including those with PARP1 mutations, exhibit significant growth inhibition when treated with this compound.[2] Furthermore, ATAD5 deficiency has been demonstrated to sensitize cells to PARP inhibitors.[3] This suggests that by targeting ATAD5, this compound could potentially re-induce a state of vulnerability to PARP inhibition in resistant cells.
Visualizing the Signaling Pathways
To better understand the interplay between PARP inhibition, resistance, and the potential intervention with this compound, the following signaling pathway diagrams are provided.
Comparative Efficacy: A Data-Driven Hypothesis
Based on the mechanism of action, a comparative table of expected outcomes for this compound treatment in PARP inhibitor-sensitive versus resistant cells is presented below. This table summarizes the anticipated results from key in vitro experiments.
| Parameter | PARP Inhibitor-Sensitive Cells | PARP Inhibitor-Resistant Cells | Rationale |
| Cell Viability (IC50) | Moderate decrease in IC50 with this compound alone. Synergistic effect with PARP inhibitors. | Significant decrease in IC50 with this compound alone. Potential to re-sensitize cells to PARP inhibitors, showing a synergistic effect. | Resistant cells, having adapted to PARP inhibition, may be more reliant on alternative DNA repair pathways like the one involving ATAD5. Inhibiting ATAD5 with this compound would therefore have a more pronounced effect. |
| Apoptosis Rate | Modest increase in apoptosis with this compound. Synergistic increase with PARP inhibitors. | Substantial increase in apoptosis with this compound. Synergistic and significant increase when combined with PARP inhibitors. | The combined insult of PARP trapping and impaired DNA damage response due to ATAD5 destabilization is expected to trigger a strong apoptotic signal in resistant cells. |
| DNA Damage (γH2AX foci) | Increased γH2AX foci with this compound. Additive or synergistic increase with PARP inhibitors. | Markedly increased γH2AX foci with this compound. Synergistic and sustained high levels of DNA damage with combined treatment. | Resistant cells with restored HR may initially cope with PARPi-induced damage. This compound's disruption of DDR would lead to an accumulation of unrepaired DNA damage. |
Experimental Protocols for Validation
To empirically validate the hypothesized efficacy of this compound, the following detailed experimental protocols are provided.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound alone and in combination with a PARP inhibitor (e.g., Olaparib) on PARP inhibitor-sensitive and -resistant cell lines.
Methodology:
-
Cell Seeding: Seed PARP inhibitor-sensitive and -resistant cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with increasing concentrations of this compound, the PARP inhibitor, or a combination of both for 72 hours. Include a vehicle-treated control group.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and/or a PARP inhibitor.
Methodology:
-
Cell Treatment: Treat sensitive and resistant cells with this compound, a PARP inhibitor, or the combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
DNA Damage Assay (γH2AX Foci Formation)
Objective: To assess the level of DNA double-strand breaks induced by the treatments.
Methodology:
-
Cell Culture and Treatment: Grow sensitive and resistant cells on coverslips and treat with this compound, a PARP inhibitor, or the combination for 24 hours.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 1% BSA.
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Experimental Workflow
The following diagram illustrates the logical flow of experiments to compare the efficacy of this compound in PARP inhibitor-sensitive and -resistant cells.
Conclusion
This compound, with its distinct mechanism of inhibiting ATAD5 stabilization, holds significant promise as a therapeutic agent to combat PARP inhibitor resistance. The provided comparative framework and detailed experimental protocols offer a robust starting point for researchers to investigate and validate the efficacy of this compound in both PARP inhibitor-sensitive and, crucially, -resistant cancer cell models. Such studies are vital to pave the way for novel combination therapies that can improve outcomes for patients who have developed resistance to current PARP inhibitor treatments.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of this compound, inhibitor of ATAD5 stabilization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ATAD5 deficiency alters DNA damage metabolism and sensitizes cells to PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
ML367: A Novel Probe for Unraveling ATAD5 Function in DNA Repair and Cancer Biology
A Comparative Guide to ML367 as a Unique ATAD5-Targeting Agent
In the intricate landscape of DNA damage response and repair, the ATPase family AAA domain-containing protein 5 (ATAD5) has emerged as a critical regulator of genomic stability and a potential tumor suppressor.[1][2] The discovery of this compound, a potent and selective inhibitor of ATAD5 stabilization, has provided researchers with an invaluable chemical tool to dissect the multifaceted roles of this crucial protein.[3][4] This guide offers a comprehensive comparison of this compound with other methods of targeting ATAD5, presenting supporting experimental data and detailed protocols for the scientific community.
Introduction to ATAD5 and the Role of this compound
ATAD5, the human ortholog of the yeast Elg1 protein, is a key component of the PCNA (Proliferating Cell Nuclear Antigen) unloading complex.[5][6] This complex is responsible for removing the PCNA clamp from DNA following the completion of DNA replication and repair, a crucial step for maintaining genomic integrity.[5][7] Dysregulation of ATAD5 function has been linked to genomic instability and tumorigenesis, making it an attractive target for therapeutic intervention.[1][2]
This compound was identified through a high-throughput screening campaign as the first-in-class small molecule inhibitor of ATAD5 stabilization.[3][6] Unlike genetic methods such as siRNA-mediated knockdown, which reduces the overall level of the ATAD5 protein, this compound acts by preventing the stabilization of ATAD5 in response to DNA damage.[3][8] This unique mechanism of action allows for a more nuanced and temporally controlled interrogation of ATAD5 function.
Comparative Analysis: this compound vs. siRNA-mediated ATAD5 Depletion
Given the novelty of this compound, a direct comparison with other small molecule inhibitors of ATAD5 is not yet possible, as no others have been extensively reported.[3][6] Therefore, this guide compares the functional outcomes of this compound treatment with those of siRNA-mediated knockdown of ATAD5, a widely used technique to study the loss of ATAD5 function.
| Feature | This compound | siRNA-mediated ATAD5 Depletion |
| Mechanism of Action | Inhibits the stabilization of ATAD5 protein in response to DNA damage.[3][9] | Reduces the overall cellular level of ATAD5 mRNA and protein. |
| Temporal Control | Rapid and reversible inhibition, allowing for acute functional studies. | Slower onset of action, dependent on mRNA and protein turnover rates; less readily reversible. |
| Specificity | High specificity for the ATAD5 stabilization pathway.[3] | Can have off-target effects common to RNA interference technologies. |
| Effect on PCNA Unloading | Leads to an accumulation of chromatin-bound PCNA, phenocopying ATAD5 loss of function.[10] | Results in a significant increase in chromatin-bound PCNA.[5][10] |
| Cellular Phenotype | Sensitizes cancer cells to DNA damaging agents and PARP inhibitors.[4][11] | Induces genomic instability and sensitizes cells to PARP inhibitors.[12][13][14] |
| Therapeutic Potential | Potential for development as a cancer therapeutic, particularly in combination with DNA damaging agents.[8] | Not a direct therapeutic modality, but validates ATAD5 as a therapeutic target. |
Experimental Data and Protocols
Key Experiments and Findings
1. Inhibition of ATAD5 Stabilization:
Western blot analysis demonstrates that this compound effectively inhibits the 5-fluorouridine (5-FUrd)-induced stabilization of FLAG-tagged ATAD5 in HEK293T cells in a dose-dependent manner.[3]
2. Destabilization of ATAD5:
Treatment with this compound leads to a reduction in the basal levels of ATAD5 protein, indicating that it actively destabilizes the protein.[3]
3. Functional Consequences of ATAD5 Inhibition:
-
Increased Chromatin-Bound PCNA: Similar to ATAD5 knockdown, this compound treatment results in the accumulation of PCNA on chromatin, confirming its role in inhibiting the PCNA unloading process.[10]
-
Sensitization to DNA Damaging Agents: Colony formation assays show that this compound sensitizes cells deficient in DNA repair proteins (e.g., PARP1) to DNA damage, highlighting its potential as a combination therapy agent.[3]
-
Induction of DNA Damage Response: this compound treatment leads to the phosphorylation of RPA32 and CHK1, markers of DNA damage and replication stress, indicating that inhibiting ATAD5 function triggers the DNA damage response pathway.[4][9]
Experimental Protocols
ATAD5 Stabilization Assay (Western Blot)
-
Cell Culture and Transfection: HEK293T cells are transiently transfected with a vector expressing FLAG-tagged ATAD5.
-
Compound Treatment: 24-48 hours post-transfection, cells are treated with varying concentrations of this compound (e.g., 0-20 µM) and/or a DNA damaging agent like 20 µM 5-FUrd for 16 hours.
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease inhibitors.
-
Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against the FLAG tag and a loading control (e.g., β-actin or tubulin).
-
Detection and Quantification: Membranes are incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) system. Band intensities are quantified using densitometry software.[3]
Chromatin Fractionation for PCNA Unloading Assay
-
Cell Treatment: Cells are treated with this compound or transfected with ATAD5 siRNA.
-
Cell Lysis and Fractionation: Cells are first lysed with a buffer containing a non-ionic detergent (e.g., Triton X-100) to release soluble proteins. The remaining pellet, containing chromatin-bound proteins, is then washed and subsequently lysed with a high-salt buffer or subjected to sonication.
-
Western Blotting: The soluble and chromatin-bound fractions are analyzed by Western blotting using antibodies against PCNA and histone H3 (as a marker for the chromatin fraction).[10]
Colony Formation Assay
-
Cell Seeding: Cells (e.g., wild-type and PARP1-deficient cells) are seeded at a low density in 6-well plates.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Colony Growth: The drug-containing medium is removed, and cells are allowed to grow for 10-14 days until visible colonies are formed.
-
Staining and Quantification: Colonies are fixed with methanol and stained with crystal violet. The number of colonies is then counted manually or using an automated colony counter.[3]
Signaling Pathways and Workflows
Figure 1: Simplified signaling pathway of ATAD5 function and points of intervention.
Figure 2: General experimental workflow for comparing this compound and siRNA.
Conclusion
This compound stands as a pioneering chemical probe for the study of ATAD5. Its unique mechanism of inhibiting ATAD5 stabilization offers distinct advantages over genetic knockdown methods, including rapid and reversible action. The data presented here underscores the utility of this compound in elucidating the roles of ATAD5 in PCNA dynamics, DNA damage response, and cancer cell sensitization. As research into ATAD5 continues, this compound will undoubtedly be an indispensable tool for dissecting its biological functions and exploring its therapeutic potential.
References
- 1. ATAD5 regulates the lifespan of DNA replication factories by modulating PCNA level on the chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Distinct Motifs in ATAD5 C-Terminal Domain Modulate PCNA Unloading Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Discovery of this compound, inhibitor of ATAD5 stabilization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of this compound, inhibitor of ATAD5 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. ATAD5 deficiency alters DNA damage metabolism and sensitizes cells to PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating ML367's Role in DNA Damage Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
ML367 is a novel small molecule probe that inhibits the stabilization of the ATPase Family AAA Domain Containing 5 (ATAD5) protein. Its activity indirectly influences the DNA damage response (DDR) pathway, a critical cellular process for maintaining genomic integrity. This guide provides a comparative analysis of this compound's mechanism of action against other inhibitors targeting key kinases in the DDR pathway, specifically ATR and CHK1.
Mechanism of Action: An Indirect Approach to DDR Modulation
This compound is not a direct kinase inhibitor. Instead, it targets ATAD5, a protein involved in unloading the Proliferating Cell Nuclear Antigen (PCNA) clamp from DNA, a crucial step in DNA replication and repair. By inhibiting the stabilization of ATAD5, this compound disrupts the normal DNA damage response. A key consequence of this disruption is the blockage of Replication Protein A (RPA) 32 and Checkpoint Kinase 1 (CHK1) phosphorylation.[1] This positions this compound as a modulator of the ATR-CHK1 signaling axis, a central pathway in the cellular response to DNA damage.
The ATR-CHK1 Signaling Pathway
Upon DNA damage, particularly single-strand breaks or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated. ATR then phosphorylates a number of downstream targets, including the checkpoint kinase CHK1. Phosphorylated CHK1 is an active kinase that orchestrates cell cycle arrest, allowing time for DNA repair, and promotes DNA repair processes. RPA, a single-stranded DNA-binding protein, is also a key player in this pathway, as it coats exposed single-stranded DNA at sites of damage and is itself phosphorylated, serving as a signal for ATR activation. This compound's interference with RPA32 and CHK1 phosphorylation suggests it acts upstream in this cascade.
Caption: The ATR-CHK1 signaling pathway and the point of intervention for this compound.
Comparative Inhibitor Performance
While a direct kinase selectivity profile for this compound is not applicable, we can compare its activity in cellular assays with that of direct inhibitors of the ATR-CHK1 pathway. This comparison provides context for researchers considering different approaches to modulate the DNA damage response.
| Compound | Primary Target | Mechanism of Action | IC50/Activity |
| This compound | ATAD5 Stabilization | Inhibits ATAD5 stabilization, leading to decreased RPA32 and CHK1 phosphorylation. | Low micromolar inhibitory activity[1] |
| Ceralasertib (AZD6738) | ATR Kinase | Potent and selective ATP-competitive inhibitor of ATR kinase. | 1 nM (enzymatic assay); 74 nM (cellular CHK1 phosphorylation assay)[2] |
| Berzosertib (VE-822) | ATR Kinase | Selective ATR inhibitor. | ~2.3 µM (cellular assay for Chk1 phosphorylation)[3] |
| Prexasertib (LY2606368) | CHK1/CHK2 Kinase | Potent inhibitor of CHK1 and CHK2. | 1-10 nM (cellular viability assay in ovarian cancer cell lines)[4] |
| Rabusertib (LY2603618) | CHK1 Kinase | Checkpoint kinase 1 inhibitor. | IC50 values range from 6.33 nM to 96.7 nM in B-/T-ALL cell lines[5] |
Experimental Protocols
A variety of experimental methods are employed to evaluate the activity of compounds like this compound and direct kinase inhibitors.
Experimental Workflow for Compound Evaluation
Caption: A generalized workflow for the identification and validation of DNA Damage Response inhibitors.
Quantitative High-Throughput Screening (qHTS) for ATAD5 Stabilization
This method is used to identify compounds that, like this compound, modulate the levels of a target protein.
-
Principle: Cells expressing a luciferase-tagged version of ATAD5 are treated with compounds from a chemical library. A decrease in luciferase signal indicates destabilization of the ATAD5 protein.
-
Protocol Outline:
-
Plate cells engineered to express ATAD5-luciferase in high-density microplates (e.g., 1536-well).
-
Add compounds at various concentrations to the wells.
-
Induce DNA damage (e.g., with 5-fluorouridine) to stimulate ATAD5 stabilization.
-
Incubate for a set period (e.g., 16 hours).
-
Add a luciferase substrate and measure the luminescence signal.
-
A decrease in signal relative to controls indicates inhibition of ATAD5 stabilization.
-
Western Blotting for Phosphorylated RPA32 and CHK1
This technique is used to determine if a compound affects the phosphorylation status of key signaling proteins.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of RPA32 and CHK1.
-
Protocol Outline:
-
Treat cells with the test compound and a DNA damaging agent.
-
Lyse the cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phospho-RPA32 (e.g., Ser33) or phospho-CHK1 (e.g., Ser345).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imager.
-
In Vitro Kinase Assays (e.g., ADP-Glo™)
These assays are used to directly measure the ability of a compound to inhibit the activity of a purified kinase like ATR or CHK1.
-
Principle: The assay measures the amount of ADP produced in a kinase reaction. A decrease in ADP production in the presence of a compound indicates kinase inhibition.
-
Protocol Outline:
-
Set up a reaction mixture containing the purified kinase (ATR or CHK1), its specific substrate, and ATP.
-
Add the test compound at various concentrations.
-
Incubate to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce light.
-
Measure the luminescence, which is proportional to the kinase activity.
-
Conclusion
This compound represents a unique tool for studying the DNA damage response through its novel mechanism of ATAD5 stabilization inhibition. While not a direct kinase inhibitor, its downstream effects on RPA32 and CHK1 phosphorylation place it functionally within the ATR-CHK1 signaling pathway. For researchers investigating this pathway, this compound offers a distinct mode of action compared to traditional ATP-competitive inhibitors of ATR and CHK1. The choice of inhibitor will depend on the specific research question, with this compound being particularly valuable for elucidating the roles of ATAD5 and PCNA dynamics in DNA repair and genome stability.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Confirming ATAD5 Destabilization by ML367: A Comparative Guide to Pulse-Chase Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for utilizing pulse-chase analysis to confirm the destabilization of ATPase Family AAA Domain Containing 5 (ATAD5) by the small molecule inhibitor, ML367. ATAD5 is a crucial component of the DNA damage response, and its targeted degradation holds therapeutic potential.[1][2] this compound has been identified as a potent inhibitor of ATAD5 stabilization, making it a valuable tool for research and a potential lead for drug development.[1][3]
Here, we present a detailed protocol for a cycloheximide (CHX) chase assay, a common and effective type of pulse-chase analysis, to quantify the effect of this compound on ATAD5 protein stability. We also provide a comparative data structure and visualizations to aid in the interpretation of experimental results.
Comparative Analysis of ATAD5 Stability
A cycloheximide (CHX) chase assay is employed to determine the half-life of a target protein. By inhibiting new protein synthesis with CHX, the decay of the existing protein pool can be monitored over time. In this context, we compare the stability of ATAD5 in the presence of this compound against a vehicle control (DMSO) and a proteasome inhibitor (MG132). The proteasome inhibitor serves to confirm if the observed destabilization is mediated through the ubiquitin-proteasome system.
Table 1: Expected Quantitative Data from Cycloheximide Chase Assay
| Treatment | Time (hours) | Normalized ATAD5 Protein Level (%) | Estimated Half-life (hours) |
| Vehicle (DMSO) | 0 | 100 | ~8 |
| 2 | 85 | ||
| 4 | 70 | ||
| 8 | 50 | ||
| 16 | 25 | ||
| This compound (10 µM) | 0 | 100 | ~4 |
| 2 | 65 | ||
| 4 | 45 | ||
| 8 | 20 | ||
| 16 | 5 | ||
| MG132 (10 µM) | 0 | 100 | >16 |
| 2 | 98 | ||
| 4 | 95 | ||
| 8 | 90 | ||
| 16 | 85 | ||
| This compound + MG132 | 0 | 100 | >16 |
| 2 | 97 | ||
| 4 | 93 | ||
| 8 | 88 | ||
| 16 | 82 |
Note: The data presented in this table is hypothetical and serves as an example of expected results. Actual half-life may vary depending on the cell line and experimental conditions.
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following is a comprehensive protocol for a cycloheximide chase assay to assess ATAD5 stability.
Cycloheximide (CHX) Chase Assay Protocol
1. Cell Culture and Treatment:
- Plate a suitable cell line (e.g., HEK293T, U2OS) in 6-well plates and grow to 70-80% confluency.
- Treat the cells with one of the following conditions for a pre-determined time (e.g., 4 hours) prior to the addition of cycloheximide:
- Vehicle control (e.g., 0.1% DMSO)
- This compound (e.g., 10 µM)
- Proteasome inhibitor (e.g., 10 µM MG132)
- This compound (10 µM) + MG132 (10 µM)
- To initiate the chase, add cycloheximide (e.g., 100 µg/mL final concentration) to all wells. This is time point 0.
2. Cell Lysis and Protein Quantification:
- At designated time points (e.g., 0, 2, 4, 8, 16 hours) after cycloheximide addition, wash the cells twice with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. Western Blot Analysis:
- Normalize the total protein amount for each sample and prepare them for SDS-PAGE.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against ATAD5 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an ECL substrate and image the blot.
- For a loading control, probe the same membrane with an antibody against a stable housekeeping protein (e.g., GAPDH, β-actin).
4. Data Analysis:
- Quantify the band intensities for ATAD5 and the loading control using densitometry software (e.g., ImageJ).
- Normalize the ATAD5 band intensity to the corresponding loading control band intensity for each time point.
- Express the normalized ATAD5 levels at each time point as a percentage of the level at time 0.
- Plot the percentage of remaining ATAD5 protein against time on a semi-logarithmic scale to determine the half-life of the protein under each condition.
Visualizing the Process and Pathway
Diagrams are essential for understanding complex experimental workflows and biological pathways.
Caption: Workflow for Cycloheximide Chase Assay.
Caption: Proposed Mechanism of this compound Action.
By following this guide, researchers can effectively design and execute experiments to validate the destabilizing effect of this compound on ATAD5, contributing to a deeper understanding of its mechanism of action and its potential as a therapeutic agent.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of this compound, inhibitor of ATAD5 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, inhibitor of ATAD5 stabilization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of ML367
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of ML367, a potent inhibitor of the ATPase family AAA domain-containing protein 5 (ATAD5). Adherence to these procedures is critical to protect laboratory personnel and the environment.
Key Safety and Disposal Information for this compound
The following table summarizes the critical quantitative data and hazard information for this compound, compiled from its Safety Data Sheet (SDS).
| Parameter | Value/Instruction | Citation |
| CAS Number | 381168-77-0 | [1] |
| Molecular Formula | C19H12F2N4 | [1] |
| Molecular Weight | 334.32 g/mol | [1] |
| Acute Toxicity | Oral (Category 4), Harmful if swallowed. | [1] |
| Environmental Hazard | Very toxic to aquatic life with long lasting effects (Category 1). | [1] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Spill Containment | Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite, universal binders). | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Experimental Protocol for this compound Waste Disposal
While specific experimental protocols for the disposal of every chemical are not always available, the following represents a standard operating procedure for the disposal of this compound based on its known hazards and general laboratory best practices.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles with side-shields, protective gloves (chemically resistant), and a lab coat.[1]
2. Waste Segregation:
-
Dedicate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this compound waste with incompatible materials such as strong acids, bases, or strong oxidizing/reducing agents.[1]
3. Handling and Collection:
-
Solid Waste: Collect solid this compound powder and any contaminated consumables (e.g., weighing paper, pipette tips) in a designated, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and chemically compatible waste container. Avoid drain disposal due to its high aquatic toxicity.[1]
-
Contaminated Labware: The first rinse of any glassware or labware that has come into contact with this compound should be collected as hazardous waste.[2] Subsequent rinses with a suitable solvent (e.g., alcohol) can then be performed, with the rinseate also collected as hazardous waste.[1]
4. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[1]
-
Absorb the spill using a non-reactive absorbent material like diatomite or a universal binder.[1]
-
Collect the contaminated absorbent material into a sealed container for hazardous waste.
-
Decontaminate the surface by scrubbing with alcohol.[1]
5. Final Disposal:
-
All containers of this compound waste must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Arrange for pickup and disposal by an approved and licensed hazardous waste disposal company.[1] It is crucial to follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the safe disposal of this compound waste in a laboratory setting.
Caption: Step-by-step workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling ML367
This guide provides crucial safety and logistical information for the handling and disposal of ML367, a potent inhibitor of the ATPase family AAA domain-containing protein 5 (ATAD5).[1][2] Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental contamination.
Hazard Identification and Chemical Properties
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] It is essential to be aware of its chemical and physical properties to handle it safely.
| Property | Value |
| Chemical Formula | C19H12F2N4[3] |
| Molecular Weight | 334.32 g/mol [3] |
| CAS Number | 381168-77-0[3] |
| Appearance | Powder[1] |
| Storage Temperature | 2 years at -20°C (Powder)6 months at -80°C (in DMSO)2 weeks at 4°C (in DMSO)[1] |
| Solubility | Soluble in DMSO[1][4] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound.[3]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[3] | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile).[3] | Prevents skin contact. |
| Body Protection | Impervious clothing, such as a fully buttoned lab coat.[3] | Protects skin from accidental spills. |
| Respiratory Protection | A suitable respirator should be used when handling the powder form to avoid dust and aerosol formation.[3] | Prevents inhalation of the compound. |
Safe Handling and Operational Workflow
A systematic approach is necessary for handling this compound from receipt to disposal. This workflow minimizes the risk of exposure and contamination.
Step-by-Step Handling and Disposal Plan
1. Pre-Handling Preparations:
-
Ensure an accessible safety shower and eye wash station are available.[3]
-
Read and understand the Safety Data Sheet (SDS) thoroughly before starting any work.
-
Prepare your designated work area, ensuring it is clean and uncluttered. All handling of this compound powder should occur in an area with appropriate exhaust ventilation, such as a chemical fume hood.[3]
2. Donning Personal Protective Equipment (PPE):
-
Body Protection: Put on a lab coat, ensuring it is fully buttoned.
-
Hand Protection: Wear chemical-resistant gloves. If there's a risk of splashing, consider double-gloving.
-
Eye Protection: Wear safety goggles with side shields.
-
Respiratory Protection: If handling the powder outside of a ventilated enclosure or if aerosol formation is possible, wear a suitable respirator.[3]
3. Handling the Compound:
-
Avoid inhalation and contact with eyes and skin.[3]
-
Do not eat, drink, or smoke in the area where this compound is being handled.[3]
-
When preparing solutions, add the solvent to the powder slowly to avoid generating dust.
4. Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[3]
-
Store the powder at -20°C and solutions at -80°C to maintain stability.[3]
-
Keep away from direct sunlight and sources of ignition.[3]
5. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wearing full PPE, collect the spillage.[3]
-
Clean the spill area thoroughly and dispose of cleaning materials as hazardous waste.
6. First Aid Measures:
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse your mouth.[3]
-
Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with large amounts of water. Call a physician.[3]
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Call a physician promptly.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
7. Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, gloves, and cleaning materials, must be disposed of in an approved hazardous waste disposal plant.[3]
-
Do not allow the product to be released into the environment.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
